molecular formula C11H10FNO3 B1307799 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 618070-30-7

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1307799
CAS No.: 618070-30-7
M. Wt: 223.2 g/mol
InChI Key: GKKWONDBUXUCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10FNO3 and its molecular weight is 223.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKWONDBUXUCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400395
Record name 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618070-30-7
Record name 1-(4-Fluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618070-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)-2-oxo-3-pyrrolidine carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidone core is a privileged scaffold found in numerous biologically active molecules. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. This guide outlines a practical synthetic route to this target molecule.

Synthetic Pathway

The synthesis of this compound is achieved through the reaction of 4-fluoroaniline with itaconic acid. The reaction proceeds via a Michael addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidone ring.

SynthesisWorkflow 4-Fluoroaniline 4-Fluoroaniline Reaction Reaction (Michael Addition & Cyclization) 4-Fluoroaniline->Reaction Itaconic_Acid Itaconic_Acid Itaconic_Acid->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Reagents and Materials

A comprehensive list of the necessary reagents for the synthesis is provided in the table below. It is crucial to use reagents of appropriate purity to ensure a successful reaction and high yield of the final product.

ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
4-FluoroanilineC₆H₆FN111.12371-40-4Starting material; colorless liquid.
Itaconic AcidC₅H₆O₄130.1097-65-4Starting material; white crystalline solid.
WaterH₂O18.027732-18-5Solvent.
Hydrochloric AcidHCl36.467647-01-0Used for acidification.
Sodium HydroxideNaOH40.001310-73-2Used for workup.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Solvent for washing.

Experimental Protocol

This protocol is adapted from the synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Researchers should exercise standard laboratory safety procedures.

4.1. Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroaniline (e.g., 0.1 mol, 11.11 g) and itaconic acid (e.g., 0.12 mol, 15.61 g).

  • Add deionized water (e.g., 50 mL) to the flask.

4.2. Reaction Execution

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Maintain the reflux for a period of 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4.3. Workup and Purification

  • After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Filter the crude product and wash it with cold water.

  • Dissolve the crude product in a 5% aqueous solution of sodium hydroxide.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the precipitate by filtration.

  • Wash the solid product with cold water and then with a small amount of diethyl ether.

  • Dry the purified product under vacuum to a constant weight.

4.4. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify the functional groups present.

Expected Outcome and Further Steps

The described procedure is expected to yield this compound as a solid. The yield and purity will depend on the specific reaction conditions and the purity of the starting materials. This compound can serve as a key intermediate for the synthesis of more complex molecules with potential biological activities through modification of the carboxylic acid group.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Fluoroaniline is toxic and should be handled with care.

  • Hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate caution.

Disclaimer: This guide is intended for use by qualified professionals. The user is solely responsible for all safety precautions and for ensuring that the experiment is conducted in accordance with all applicable laws and regulations.

An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. This document collates available data on its identification, physicochemical characteristics, synthesis, and spectral analysis.

Core Chemical Identity

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 56617-43-7[1]
Molecular Formula C₁₁H₁₀FNO₃[2]
Synonyms 1-(4-Fluorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid, 4-Carboxy-1-(4-fluorophenyl)pyrrolidin-2-one

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the available data for this compound. It is important to note that experimental data for some properties of this specific molecule are limited in publicly accessible literature.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 223.2 g/mol Calculated
Monoisotopic Mass 223.06447 DaPubChemLite[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP (predicted) 1.8PubChemLite[2]

Experimental Protocols

Synthesis of this compound

While a specific experimental protocol for the synthesis of this compound was not found in the available literature, a reliable synthesis for the closely related analogue, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, has been detailed.[3] This procedure can be adapted by substituting 2,4-difluoroaniline with 4-fluoroaniline.

Adapted Synthesis Protocol:

A mixture of 4-fluoroaniline, itaconic acid, and water is refluxed for an extended period. Following the reaction, the mixture is cooled, and the resulting precipitate is collected. The crude product is then dissolved in an aqueous sodium hydroxide solution, treated with sodium dithionite, and filtered. The filtrate is subsequently acidified with hydrochloric acid to precipitate the final product, this compound.

Synthesis_Workflow reagents 4-Fluoroaniline + Itaconic Acid + Water reflux Reflux reagents->reflux Heat precipitation Cooling & Precipitation reflux->precipitation dissolution Dissolution in NaOH(aq) precipitation->dissolution filtration1 Filtration dissolution->filtration1 acidification Acidification with HCl filtration1->acidification product 1-(4-Fluorophenyl)-2-oxo pyrrolidine-3-carboxylic acid acidification->product

A potential synthesis workflow for the target compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(4-Fluorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid provides characteristic signals confirming its molecular structure. The spectrum was recorded in DMSO-d₆.[3]

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not fully available

A publicly available spectrum indicates the presence of the compound, though detailed peak assignments are not provided in the source.[3]

Biological Activity

Currently, there is no specific information in the reviewed literature detailing the biological activity or associated signaling pathways of this compound itself. However, numerous studies have explored the biological potential of its derivatives.

Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have been investigated for their anticancer properties.[3] For instance, hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have shown cytotoxic effects against various cancer cell lines.[3] These findings suggest that the 1-(phenyl)-2-oxopyrrolidine-3-carboxylic acid scaffold may serve as a valuable starting point for the design of novel therapeutic agents.

Biological_Investigation_Workflow start 1-Substituted 5-oxopyrrolidine-3-carboxylic acid derivatives synthesis Synthesis of Derivatives (e.g., Hydrazones) start->synthesis screening In vitro Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening lead_id Lead Compound Identification screening->lead_id cell_lines Cancer Cell Lines cell_lines->screening

General workflow for investigating the bioactivity of derivatives.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While a complete experimental characterization is not yet publicly available, the provided information on its identity, a likely synthetic route, and spectral data serves as a foundational guide for researchers. The demonstrated biological activity of its derivatives underscores the importance of this chemical scaffold and warrants further exploration of the title compound and its potential therapeutic applications. Future work should focus on determining the missing experimental physicochemical properties and investigating the specific biological effects of this compound.

References

A Comprehensive Technical Guide on the Spectroscopic and Synthetic Profile of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, a compound of interest in pharmaceutical and biochemical research. This document outlines the synthesis of the compound and presents its key analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols for the synthesis and spectroscopic analyses are also detailed.

Spectroscopic Data

The structural and electronic properties of this compound have been characterized using various spectroscopic techniques. The quantitative data are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum for this compound was recorded in DMSO-d6.[1] The expected chemical shifts (δ) in ppm, multiplicities, and assignments are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm) Multiplicity Assignment
~12.0-13.0 Singlet, broad Carboxylic acid proton (-COOH)
~7.6-7.8 Multiplet 2 aromatic protons ortho to the nitrogen
~7.1-7.3 Multiplet 2 aromatic protons meta to the nitrogen
~3.9-4.1 Multiplet CH₂ group of the pyrrolidinone ring adjacent to the nitrogen
~3.6-3.8 Multiplet CH group of the pyrrolidinone ring attached to the carboxylic acid

| ~2.6-2.8 | Multiplet | CH₂ group of the pyrrolidinone ring adjacent to the carbonyl |

Note: The exact chemical shifts and coupling constants would be determined from the actual spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment
~173-175 Carboxylic acid carbonyl carbon (-COOH)
~171-173 Amide carbonyl carbon (-C=O)
~158-162 (d, ¹JCF) Aromatic carbon attached to fluorine
~135-137 Aromatic quaternary carbon attached to the pyrrolidinone nitrogen
~120-122 (d, ³JCF) Aromatic CH carbons ortho to the nitrogen
~115-117 (d, ²JCF) Aromatic CH carbons meta to the nitrogen
~50-52 CH₂ group of the pyrrolidinone ring adjacent to the nitrogen
~40-42 CH group of the pyrrolidinone ring

| ~30-32 | CH₂ group of the pyrrolidinone ring adjacent to the carbonyl |

Note: These are predicted values based on known chemical shifts for similar functional groups and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3, with data inferred from structurally similar compounds.[2]

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Assignment
~2500-3300 O-H stretch of the carboxylic acid (broad)
~1740 C=O stretch of the carboxylic acid
~1670 C=O stretch of the amide (pyrrolidinone ring)
~1510 C=C stretch of the aromatic ring

| ~1220 | C-F stretch of the fluorophenyl group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The expected molecular weight of this compound is 223.06 g/mol . The predicted key fragments from mass spectral analysis are listed in Table 4.

Table 4: Predicted Mass Spectrometry Data

m/z Assignment
223 [M]⁺, Molecular ion
178 [M - COOH]⁺, Loss of the carboxylic acid group
120 [C₇H₅FN]⁺, Fragment corresponding to the fluorophenyl-pyrrolidinone linkage

| 95 | [C₆H₄F]⁺, Fluorophenyl cation |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved by adapting a known procedure for a similar compound.[2] A mixture of 4-fluoroaniline and itaconic acid in water is refluxed. During the reaction, an intermediate, 4-((4-fluorophenyl)amino)-3-carboxybutanoic acid, is formed which then undergoes cyclization via loss of a water molecule to yield the final product.

Procedure:

  • A mixture of 4-fluoroaniline (1 equivalent), itaconic acid (1.2-1.5 equivalents), and water is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for approximately 22 hours.

  • After reflux, the mixture is cooled to room temperature, allowing a precipitate to form.

  • The precipitate is collected by filtration and then dissolved in an aqueous 5% sodium hydroxide solution.

  • The solution is filtered, and the filtrate is acidified with hydrochloric acid to a pH of 1.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2] The sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI). The data is collected in positive or negative ion mode to determine the molecular weight and fragmentation pattern of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_and_Analysis_Workflow Start Starting Materials (4-Fluoroaniline, Itaconic Acid) Synthesis Synthesis (Reflux in Water) Start->Synthesis Reaction Purification Purification (Precipitation & Filtration) Synthesis->Purification Work-up Product This compound Purification->Product Analysis Spectroscopic Analysis Product->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR IR Analysis->IR MS Mass Spectrometry Analysis->MS

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Unveiling the Multifaceted Mechanisms of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a versatile platform in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. The mechanism of action of these compounds is not singular but is intricately dependent on the specific structural modifications of the core molecule. This technical guide synthesizes the current understanding of the mechanisms of action for various derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant properties.

Anticancer Activity: Targeting Cancer Cell Proliferation and Migration

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly when modified to incorporate hydrazone and azole moieties. These compounds have shown cytotoxicity against various cancer cell lines, including triple-negative breast cancer, prostate carcinoma, and melanoma.

The primary proposed mechanism of action for the anticancer effects of these derivatives is the inhibition of cancer cell proliferation and migration. While the precise molecular targets are still under investigation, the introduction of different substituents on the phenyl ring and the carboxylic acid group plays a crucial role in modulating their cytotoxic potency. For instance, hydrazone-containing derivatives have been identified as particularly effective cytotoxic agents.

Quantitative Data on Anticancer Activity
Compound TypeCell LineActivity MetricValueReference
Hydrazone DerivativesA549 (Lung Adenocarcinoma)IC50Varies by specific derivative[1]
Azole and Hydrazone DerivativesMDA-MB-231 (Triple-Negative Breast Cancer), PPC1 (Prostate Carcinoma), A375 (Melanoma)CytotoxicityVaries by specific derivative[2]
Experimental Protocols

Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives:

The synthesis typically begins with the reaction of 2,4-difluoroaniline with itaconic acid to form the core pyrrolidinone structure. The carboxylic acid group is then activated, often by conversion to an ester or acid chloride, to allow for the introduction of various functional groups. For example, reaction with hydrazine hydrate yields a carbohydrazide, which can be further reacted with aldehydes or ketones to form hydrazones.[2]

In Vitro Anticancer Activity Assessment:

The anticancer activity of the synthesized compounds is commonly evaluated using cell viability assays, such as the MTT or SRB assay. Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The percentage of cell viability is then determined spectrophotometrically, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[1]

Experimental Workflow for Anticancer Activity Screening

anticonvulsant_pathway compound Pyrrolidine-2,5-dione Derivative na_channel Voltage-gated Na+ Channel compound->na_channel ca_channel L-type Ca2+ Channel compound->ca_channel gaba_increase Increased GABA Levels compound->gaba_increase neuronal_stability Stabilization of Neuronal Membrane na_channel->neuronal_stability ca_channel->neuronal_stability gaba_increase->neuronal_stability seizure_inhibition Inhibition of Seizure Propagation neuronal_stability->seizure_inhibition

References

An In-depth Technical Guide on the Discovery and History of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the synthetic compound 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid. While direct, peer-reviewed literature on this specific molecule is not abundant, its existence is confirmed through chemical databases and its history is primarily documented within the patent literature, suggesting its role as a key intermediate in the synthesis of more complex molecules. This guide will detail its inferred discovery, outline a probable synthetic protocol based on established chemical reactions for analogous compounds, and discuss its potential applications as derived from patent filings.

Introduction

This compound (PubChem CID: 4182007) is a heterocyclic compound featuring a pyrrolidinone core, a structural motif of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The history of this particular compound is not detailed in standalone research articles but is embedded within patent literature, indicating its primary role as a building block in the development of novel therapeutic agents.

Discovery and History

The discovery of this compound is not attributed to a single, seminal publication. Instead, its emergence is linked to broader research efforts in the early 21st century focused on the synthesis of complex pyrrolidine and pyrrole derivatives for various therapeutic applications. Analysis of patent literature associated with this compound reveals its importance as an intermediate in the synthesis of more elaborate molecules, particularly those investigated for their potential as pharmaceuticals.

While the exact date of its first synthesis is not publicly documented in academic journals, its appearance in patents suggests its development within an industrial research and development setting. The primary synthetic route to this and similar compounds involves the condensation of a substituted aniline with itaconic acid, a well-established reaction in organic chemistry.

Synthetic Protocol

Based on the synthesis of structurally related compounds, such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a detailed experimental protocol for the synthesis of this compound can be reliably inferred.

Reaction: Condensation of 4-fluoroaniline with itaconic acid.

Workflow Diagram:

Synthesis_Workflow Reactants 4-Fluoroaniline + Itaconic Acid ReactionVessel Reaction Vessel (Water, Reflux) Reactants->ReactionVessel Heating Heating (Reflux) ReactionVessel->Heating Cooling Cooling Heating->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration1 Filtration Precipitation->Filtration1 Dissolution Dissolution in 5% aq. NaOH Filtration1->Dissolution Filtration2 Filtration Dissolution->Filtration2 Acidification Acidification (HCl to pH 1-2) Filtration2->Acidification Precipitation2 Product Precipitation Acidification->Precipitation2 Filtration3 Final Filtration Precipitation2->Filtration3 Washing Washing with Water Filtration3->Washing Drying Drying Washing->Drying FinalProduct 1-(4-Fluorophenyl)-2-oxopyrrolidine- 3-carboxylic acid Drying->FinalProduct Logical_Relationship CoreScaffold 1-(4-Fluorophenyl)-2-oxopyrrolidine- 3-carboxylic acid Derivatization Chemical Derivatization CoreScaffold->Derivatization ActiveCompounds Biologically Active Compounds Derivatization->ActiveCompounds TargetInteraction Interaction with Biological Targets (e.g., Enzymes, Receptors) ActiveCompounds->TargetInteraction TherapeuticEffect Potential Therapeutic Effect TargetInteraction->TherapeuticEffect

Biological Targets of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets and pharmacological activities of analogs of 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid. The focus is on the anticancer and antimicrobial properties of closely related derivatives, with detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction

The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active molecules.[1][2] Analogs of this core structure, particularly those with a substituted phenyl ring at the 1-position, have garnered significant interest for their potential as therapeutic agents. This guide specifically delves into the biological activities of derivatives of this compound, with a primary focus on the anticancer and antimicrobial activities of structurally similar compounds that have been recently investigated.

Anticancer Activity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Recent research has focused on the synthesis and anticancer evaluation of a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[1][2][3] These studies have revealed that certain modifications to the carboxylic acid moiety, particularly the formation of hydrazones, lead to potent cytotoxic effects against various cancer cell lines.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic activity of the synthesized compounds was evaluated against a panel of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375), as well as normal human foreskin fibroblasts (CRL-4001).[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for the most active compounds after 72 hours of incubation.

CompoundR GroupMDA-MB-231 IC50 (µM)PPC-1 IC50 (µM)A375 IC50 (µM)CRL-4001 IC50 (µM)Selectivity Index (A375)
7b N'-((5-nitrothiophen-2-yl)methylene)> 5025.1 ± 1.210.3 ± 0.539.8 ± 2.13.86
9c N'-(4-chlorobenzylidene)49.8 ± 2.511.2 ± 0.67.9 ± 0.434.5 ± 1.94.37
9e N'-(4-bromobenzylidene)38.9 ± 1.99.8 ± 0.56.4 ± 0.331.2 ± 1.74.88
9f N'-(4-methylbenzylidene)29.5 ± 1.57.6 ± 0.45.1 ± 0.325.4 ± 1.34.98
10 Alkylated N'-(4-bromobenzylidene)> 5015.4 ± 0.89.1 ± 0.545.2 ± 2.44.97

Data sourced from studies by Petrikaitė, V., et al.[1][2]

Structure-Activity Relationship (SAR) Insights

The data indicates that hydrazone derivatives are the most potent anticancer agents among the tested compounds.[1][2] Specifically, hydrazone 9f , which has an N'-(4-methylbenzylidene) group, was identified as the most cytotoxic compound against both prostate adenocarcinoma (PPC-1) and melanoma (A375) cell lines in both monolayer and 3D spheroid cultures.[1] Compounds 9c , 9e , and 10 demonstrated notable selectivity for cancer cells over normal fibroblasts.[1][2] Furthermore, compound 9e , with an N'-(4-bromobenzylidene) moiety, showed the most significant inhibitory effect on cancer cell migration.[1][2]

Experimental Protocols

Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The synthesis of the target hydrazone derivatives follows a multi-step pathway starting from 2,4-difluoroaniline.

Synthesis_Workflow A 2,4-difluoroaniline + Itaconic Acid B 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylic acid (2) A->B Reaction C Methyl 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylate (5) B->C Esterification (MeOH, H₂SO₄, Δ) D 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carbohydrazide (6) C->D Hydrazinolysis (N₂H₄·H₂O, iPrOH, Δ) E Hydrazone Derivatives (7a-b, 9a-h) D->E Condensation (Aromatic Aldehydes, iPrOH)

Caption: Synthetic pathway for hydrazone derivatives.

Detailed Protocol:

  • Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (2): This starting material is prepared by the reaction of 2,4-difluoroaniline with itaconic acid.[3]

  • Esterification to Methyl Ester (5): The carboxylic acid (2) undergoes esterification using methanol in the presence of a catalytic amount of sulfuric acid under reflux to yield the methyl ester (5).[1]

  • Formation of Hydrazide (6): The methyl ester (5) is then converted to the corresponding hydrazide (6) by reacting it with hydrazine monohydrate in refluxing isopropanol.[1]

  • Synthesis of Hydrazones (7a-b, 9a-h): The final hydrazone derivatives are obtained by the condensation of the hydrazide (6) with various aromatic aldehydes in isopropanol.[1][3]

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with compounds at various concentrations B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Human cancer cell lines are seeded into 96-well plates.

  • After a 24-hour incubation period, the cells are treated with the synthesized compounds at varying concentrations.

  • The plates are incubated for an additional 72 hours.

  • Following the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours.

  • The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a wavelength of 570 nm to determine cell viability.[1][2]

Wound Healing (Scratch) Assay

This assay is used to assess the effect of the compounds on cancer cell migration.

Wound_Healing_Assay A Grow cells to confluence in a multi-well plate B Create a 'scratch' or 'wound' in the cell monolayer A->B C Wash to remove detached cells B->C D Add media containing the test compound C->D E Image the scratch at 0h and at subsequent time points D->E F Measure the change in the wound area over time E->F

Caption: Procedure for the wound healing assay.

Detailed Protocol:

  • Cells are grown to form a confluent monolayer in a multi-well plate.

  • A sterile pipette tip is used to create a scratch in the monolayer.

  • The wells are washed to remove any detached cells.

  • Media containing the test compounds at a non-toxic concentration is added.

  • The "wound" is imaged at the start of the experiment (0 hours) and at various time points thereafter.

  • The rate of cell migration is quantified by measuring the change in the area of the scratch over time.[1][2]

Other Potential Biological Targets

While the most detailed recent studies on fluorinated analogs focus on anticancer activity, the broader class of 1-phenyl-2-oxopyrrolidine-3-carboxylic acid derivatives has been investigated for other biological activities.

  • Antimicrobial Activity: Derivatives of 1-(2-hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and multidrug-resistant fungal pathogens.[4][5] In particular, a hydrazone bearing a 5-nitrothien-2-yl moiety exhibited significant activity against Candida auris isolates.[4][5]

  • MDM2 Inhibition: The pyrrolidine core is a key structural feature in potent inhibitors of the Murine Double Minute 2 (MDM2) protein.[6][7] Spirooxindole derivatives containing a pyrrolidine ring, such as AA-115/APG-115 which includes a 3-chloro-2-fluorophenyl group, have demonstrated high-affinity binding to MDM2 (Ki < 1 nM) and are in clinical development for cancer treatment.[6][7] This suggests that the 1-(4-fluorophenyl)-2-oxopyrrolidine scaffold could also be explored for the development of MDM2 inhibitors.

  • Neurological and Inflammatory Targets: Other analogs, such as 1-(4-chlorophenyl)- and 1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid, are utilized as intermediates in the synthesis of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[8][9] This indicates the potential for this class of compounds to interact with a range of enzymes and receptors involved in pain, inflammation, and neurological pathways.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for drug discovery. The readily available and detailed data on the anticancer activity of the closely related 1-(2,4-difluorophenyl) derivatives provides a strong foundation for further development. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways responsible for the observed anticancer effects.

  • Optimization of the Hydrazone Moiety: Further exploration of the structure-activity relationships of the hydrazone derivatives to improve potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the drug-like properties of the most promising compounds to assess their potential for in vivo efficacy.

  • Exploration of Other Therapeutic Areas: Investigating the potential of these analogs as antimicrobial agents, MDM2 inhibitors, and modulators of neurological and inflammatory targets.

This guide provides a solid starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile chemical scaffold.

References

An In-depth Technical Guide to the Molecular Structure of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles predicted data, information from closely related analogs, and a plausible synthesis pathway. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this compound's characteristics. The potential for this scaffold in anticancer research is also discussed based on the activity of similar derivatives.

Molecular Structure and Chemical Properties

This compound belongs to the class of N-aryl-2-pyrrolidinones, which are five-membered lactam rings substituted on the nitrogen atom with an aromatic group. The presence of a carboxylic acid group at the 3-position of the pyrrolidinone ring and a fluorine atom on the phenyl ring are key structural features that are expected to influence its physicochemical and biological properties.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀FNO₃PubChem
Molecular Weight 223.20 g/mol PubChem
IUPAC Name This compoundPubChem
SMILES C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OPubChem
InChI InChI=1S/C11H10FNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)PubChem
Predicted XLogP3 1.1PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 3PubChem
Predicted Rotatable Bond Count 2PubChem

Note: The properties listed are computationally predicted and have not been experimentally verified in the available literature.

Spectroscopic Data (Predicted and Analog-Based)

Direct experimental spectroscopic data for this compound is not widely available. However, based on the known spectra of analogous compounds, such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, the following characteristic spectral features can be anticipated.[1]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks
¹H NMR Signals corresponding to the aromatic protons of the 4-fluorophenyl group, and aliphatic protons of the pyrrolidinone ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the carbonyl carbons of the lactam and carboxylic acid, aromatic carbons (with C-F coupling), and the aliphatic carbons of the pyrrolidinone ring.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹), and another C=O stretching band for the lactam (around 1670-1690 cm⁻¹).[2][3]
Mass Spectrometry The molecular ion peak (M+) corresponding to the exact mass of the compound.

Experimental Protocols

Proposed Synthesis

A plausible and commonly employed method for the synthesis of 1-aryl-2-oxopyrrolidine-3-carboxylic acids is the reaction of a primary aromatic amine with itaconic acid in a suitable solvent, typically water or a high-boiling point alcohol, under reflux conditions.[1][4] The following protocol is adapted from the synthesis of a similar compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1]

Experimental Workflow for Synthesis

G reagents 4-Fluoroaniline + Itaconic Acid reflux Reflux in Water reagents->reflux Heat cool Cool Reaction Mixture reflux->cool filter Filter Precipitate cool->filter dissolve Dissolve in aq. NaOH filter->dissolve acidify Acidify with HCl dissolve->acidify isolate Isolate Product acidify->isolate Precipitation G compound 1-(4-Fluorophenyl)-2- oxopyrrolidine-3- carboxylic acid target Potential Cellular Target (e.g., Kinase, Enzyme) compound->target Binding/Inhibition pathway Signaling Pathway (e.g., Proliferation, Apoptosis) target->pathway Modulation effect Cellular Effect (e.g., Cytotoxicity, Apoptosis) pathway->effect

References

Methodological & Application

Application Notes and Protocols for the Purification of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the purification of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The methodologies are adapted from established procedures for structurally similar compounds and are intended for use by researchers, scientists, and professionals in drug development.

Purification by Acid-Base Treatment and Precipitation

This method is effective for removing neutral and basic impurities from the crude product. The acidic nature of the target compound allows for its selective dissolution in a basic solution, followed by precipitation upon acidification.

Experimental Protocol:

Materials and Reagents:

  • Crude this compound

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • pH paper or a calibrated pH meter

  • Beakers

  • Stir plate and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a beaker, suspend the crude this compound in deionized water.

  • Basification: While stirring, slowly add 5% sodium hydroxide solution dropwise until the solid completely dissolves and the solution becomes clear. Monitor the pH to ensure it is basic.[1][2]

  • Filtration (Optional): If any insoluble impurities remain, filter the basic solution to remove them.

  • Precipitation: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring to acidify the solution to a pH of approximately 1-2.[1] The target compound will precipitate out as a white to off-white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Diagram of Acid-Base Purification Workflow:

AcidBasePurification cluster_precipitation Precipitation Step A Crude Product Suspension B Add 5% NaOH (Dissolution) A->B C Basic Solution of Product B->C D Filter (Optional) C->D Remove insoluble impurities E Add Conc. HCl (Precipitation) D->E F Purified Product Slurry E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Dry Under Vacuum H->I J Pure Product I->J Recrystallization A Crude Solid in Flask B Add Minimal Hot Solvent (Dissolution) A->B C Hot, Saturated Solution B->C D Slow Cooling to Room Temp. C->D E Cooling in Ice Bath D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Purified Crystalline Product I->J

References

Application Note: Analytical Methods for the Characterization of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical methods for the structural characterization and purity assessment of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Accurate and robust analytical characterization is essential for quality control, regulatory compliance, and understanding its biochemical properties. The protocols detailed herein cover High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Elemental Analysis.

Physicochemical Properties and Structure

The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₀FNO₃[3][4]
Molecular Weight 223.2 g/mol [3]
Exact Mass 223.064471 g/mol [3]
IUPAC Name This compound[4]
InChIKey JYYMPQMWOVXMDK-UHFFFAOYSA-N[3]

Chemical Structure: Chemical structure of this compound

Chromatographic Analysis

Chromatographic methods are essential for determining the purity of the compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of non-volatile organic compounds. Carboxylic acids are typically analyzed using mobile phases with acidic modifiers to ensure they are in a single, non-ionized form, leading to better peak shape and retention.[5]

Table 1: HPLC Quantitative Data and Conditions

ParameterDescription
Purity >98% (Typical specification)
Column C18, 4.6 x 150 mm, 4 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 210 nm and 254 nm
Column Temperature 30°C

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

  • System Setup:

    • Install a C18 reversed-phase column and equilibrate it with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detector to monitor at 210 nm for the carboxylic acid chromophore and 254 nm for the aromatic ring.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the gradient elution as specified in Table 1.

    • Integrate the peak areas of all components in the chromatogram.

  • Data Processing: Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Note: For enhanced sensitivity, especially at low concentrations, pre-column derivatization with a fluorescent reagent can be employed.[6][7][8][9] This involves reacting the carboxylic acid group with a fluorogenic reagent to produce a highly fluorescent ester, which can be detected with high sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing unequivocal identification based on mass-to-charge ratio (m/z).

Table 2: LC-MS Quantitative Data

ParameterValueReference
Ionization Mode Electrospray (ESI), Positive & Negative
[M+H]⁺ (Positive Mode) 224.07175[4]
[M-H]⁻ (Negative Mode) 222.05719[4]
[M+Na]⁺ (Sodium Adduct) 246.05369[4]

Experimental Protocol: LC-MS Analysis

  • Sample and LC Preparation: Prepare the sample as described in the HPLC protocol. Use a volatile mobile phase modifier, such as 0.1% formic acid instead of phosphoric acid.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines.

    • Set the ESI source to operate in both positive and negative ion modes.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

  • Analysis: Inject the sample into the LC-MS system.

  • Data Processing:

    • Extract the ion chromatograms for the expected m/z values ([M+H]⁺ and [M-H]⁻).

    • Confirm the presence of the target compound by matching the measured mass in the mass spectrum of the corresponding chromatographic peak with the calculated exact mass. The observed mass should be within a 5 ppm tolerance.

Spectroscopic Characterization

Spectroscopic methods are used to elucidate and confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

Table 3: Predicted NMR Spectral Data

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~12.0Singlet, Broad1H-COOH
~7.6Multiplet2HAromatic C-H (ortho to N)
~7.2Multiplet2HAromatic C-H (ortho to F)
~3.9Multiplet2HN-CH₂
~3.6Multiplet1H-CH(COOH)
~2.7Multiplet2H-CH₂-C=O
¹³C NMR ~180-185---C OOH
~170-175--N-C =O
~155-165 (d)--Aromatic C -F
~115-140--Aromatic Carbons
~50-55--N-C H₂
~30-40---C H(COOH) & -C H₂-C=O

Note: Chemical shifts are predictions based on typical values for similar functional groups and may vary based on solvent and concentration.[3][10][11] The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-15 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[3][12]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional) Perform advanced experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HVery broad, characteristic of carboxylic acid O-H stretch[10]
~1740C=OCarboxylic acid carbonyl stretch[13]
~1670C=OAmide (lactam) carbonyl stretch[13]
~1510C=CAromatic ring stretch
~1220C-FAryl-fluorine stretch

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which serves as a final check on the empirical formula.

Table 5: Elemental Analysis Data for C₁₁H₁₀FNO₃

ElementTheoretical %Found %
Carbon (C) 59.19(To be determined experimentally)
Hydrogen (H) 4.52(To be determined experimentally)
Nitrogen (N) 6.28(To be determined experimentally)

Experimental Protocol: Elemental Analysis

  • Sample Preparation: Submit a pure, dry sample (typically 2-5 mg) to a specialized analytical laboratory. The sample must be free of solvent and impurities.

  • Instrumentation: The analysis is performed using an automated elemental analyzer, which combusts the sample at high temperatures.[12][14][15]

  • Data Analysis: The amounts of CO₂, H₂O, and N₂ produced are measured, and the elemental percentages are calculated. The experimental values should agree with the theoretical values to within ±0.4%.

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

G cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Received Prep Sample Preparation (Dissolution/Dilution) Sample->Prep HPLC HPLC Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS NMR NMR Spectroscopy Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR Purity Purity Assessment HPLC->Purity Identity Identity Confirmation LCMS->Identity Structure Structure Elucidation NMR->Structure FTIR->Structure

Caption: General experimental workflow for compound characterization.

G cluster_methods Analytical Methods cluster_properties Determined Properties Compound 1-(4-Fluorophenyl)-2-oxopyrrolidine- 3-carboxylic acid HPLC HPLC Compound->HPLC LCMS LC-MS Compound->LCMS NMR NMR ('H, 'C) Compound->NMR FTIR FTIR Compound->FTIR EA Elemental Analysis Compound->EA Purity Purity & Impurity Profile HPLC->Purity MolWeight Molecular Weight LCMS->MolWeight Structure Chemical Structure NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups EmpFormula Empirical Formula EA->EmpFormula

Caption: Relationship between analytical methods and determined properties.

References

Application Notes and Protocols: 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, including significant potential as anticancer agents with reportedly low side effects.[1] This document focuses on the application of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid and its derivatives in anticancer drug discovery. While direct research on this specific molecule is emerging, extensive studies on closely related analogs, particularly those with fluorinated phenyl rings, provide a strong foundation for its investigation as a promising anticancer scaffold.[2][3] These compounds often function by inducing cell cycle arrest and apoptosis, making them attractive candidates for further development.[4][5]

Rationale for Anticancer Potential

The anticancer potential of the this compound scaffold is derived from several key structural features:

  • Pyrrolidinone Core: This heterocyclic system is a versatile scaffold that can be readily functionalized to interact with various biological targets.[1]

  • Aromatic Phenyl Group: The phenyl ring at the N1 position is crucial for activity. Substitutions on this ring significantly modulate the compound's biological effects.

  • Fluorine Substitution: The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Fluorinated drugs are prevalent in oncology, with several FDA-approved examples.[2]

  • Carboxylic Acid Handle: The carboxylic acid group at the C3 position provides a convenient point for chemical modification, allowing for the synthesis of diverse libraries of derivatives such as esters, amides, hydrazones, and various heterocyclic adducts (e.g., azoles, benzimidazoles) to explore structure-activity relationships (SAR).[2][6]

Potential Signaling Pathways

While the precise targets of this compound are yet to be fully elucidated, derivatives from this family have been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[4][5] This suggests interference with pathways that regulate cell proliferation and survival.

G1_arrest_apoptosis cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction Compound Pyrrolidine Derivative CellCycle Cell Cycle Progression (G1 -> S Phase) Compound->CellCycle Inhibits G1_Arrest G1 Phase Arrest Apoptosis_Pathway Apoptotic Pathway Compound->Apoptosis_Pathway Activates Apoptosis Apoptosis CDK CDK4/6-Cyclin D pRb pRb Phosphorylation CDK->pRb Promotes E2F E2F Release pRb->E2F Promotes S_Phase S-Phase Entry E2F->S_Phase Initiates Bax Bax/Bcl-2 Ratio Apoptosis_Pathway->Bax Upregulates Caspases Caspase Activation Bax->Caspases Promotes Caspases->Apoptosis Executes

Caption: Proposed mechanism of action for pyrrolidine derivatives.

Data Presentation: Anticancer Activity of Analogs

The following tables summarize the cytotoxic activity of various 1-(Aryl)-2-oxopyrrolidine-3-carboxylic acid derivatives against several human cancer cell lines. The data is compiled from studies on structurally similar compounds, particularly the 1-(2,4-difluorophenyl) analogs, which serve as a strong proxy for the potential of the 4-fluoro variant.[2][7]

Table 1: In Vitro Cytotoxicity (EC₅₀/IC₅₀ in µM) of Pyrrolidine Derivatives

Compound IDDerivative TypeMDA-MB-231 (Breast)PPC-1 (Prostate)A375 (Melanoma)A549 (Lung)HCT116 (Colon)HL60 (Leukemia)
9c Hydrazone (4-Cl)41.516.510.9---
9e Hydrazone (4-Br)26.114.57.5---
9f Hydrazone (4-CH₃)39.910.16.4---
10 Alkylated Hydrazone29.820.216.9---
3h Substituted Pyrrolidine----~5.0~4.0
3k Substituted Pyrrolidine----~3.0~2.9
Cmpd 21 5-Nitrothiophene---< 10--

Data extracted from multiple sources for analogous compounds.[2][4] '-' indicates data not available.

Experimental Protocols

The following protocols are standard methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis Protocol

A general workflow for synthesizing the core compound and its derivatives is outlined below.

synthesis_workflow Start 4-Fluoroaniline + Itaconic Acid Reflux Reflux in Water Start->Reflux Core 1-(4-Fluorophenyl)-2-oxo pyrrolidine-3-carboxylic acid Reflux->Core Ester Esterification (MeOH, H₂SO₄) Core->Ester MethylEster Methyl Ester Derivative Ester->MethylEster Hydrazide Hydrazinolysis (N₂H₄·H₂O) MethylEster->Hydrazide Carbohydrazide Carbohydrazide Intermediate Hydrazide->Carbohydrazide Condense Condensation (Aldehydes/Ketones) Carbohydrazide->Condense Final Hydrazone Derivatives Condense->Final

Caption: General synthesis workflow for target compounds.

Protocol 3.1.1: Synthesis of this compound [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq), itaconic acid (1.2-1.5 eq), and water.

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The crude product often precipitates.

  • Purification:

    • Filter the precipitate.

    • Dissolve the solid in an aqueous 5% sodium hydroxide solution.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with concentrated hydrochloric acid to pH 1-2 to precipitate the pure product.

  • Final Product: Filter the purified solid, wash with cold water, and dry under vacuum to yield the title compound as a white or off-white solid.

Protocol 3.1.2: Synthesis of Hydrazone Derivatives [2]

  • Esterification: Convert the carboxylic acid to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Hydrazide Formation: React the methyl ester with hydrazine hydrate in a suitable solvent (e.g., 2-propanol) under reflux to form the carbohydrazide intermediate.

  • Condensation: Dissolve the carbohydrazide (1.0 eq) in a suitable solvent (e.g., 2-propanol). Add the desired aromatic aldehyde or ketone (1.1 eq).

  • Reaction: Reflux the mixture for 3-8 hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture. The hydrazone product will typically precipitate. Filter the solid, wash with a cold solvent (e.g., diethyl ether or propan-2-ol), and dry.

In Vitro Anticancer Activity Protocols

Protocol 3.2.1: MTT Assay for Cytotoxicity [2][7]

  • Cell Seeding: Seed cancer cells (e.g., A375, PPC-1, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC₅₀/IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism).

mtt_workflow Seed Seed Cells (96-well plate) Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3.2.2: Wound Healing Assay for Cell Migration [7]

  • Cell Seeding: Grow cells in a 6-well plate until a confluent monolayer is formed.

  • Wound Creation: Create a scratch (a "wound") in the monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the test compound at a non-lethal concentration (e.g., IC₂₀).

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure compared to the control group. A delay in closure indicates inhibition of cell migration.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental conditions and cell lines. All work should be conducted in accordance with laboratory safety regulations.

References

Application Notes & Protocols: 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid as a Versatile Intermediate for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising starting point for the synthesis of compounds with significant antimicrobial activity. This document provides detailed application notes and protocols for the use of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid as a key intermediate in the development of new antimicrobial agents. The methodologies outlined are based on established synthetic routes for analogous compounds and provide a framework for creating a diverse library of potential drug candidates.

Data Presentation

The following tables summarize the antimicrobial activity of various derivatives synthesized from 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid precursors. This data, adapted from studies on structurally similar compounds, provides a rationale for the exploration of this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against Gram-Positive Bacteria.[1][2]

CompoundDerivative TypeS. aureus (MRSA)E. faecalisC. difficile
1a Carboxylic Acid>128>128>128
2b Ester64>128>128
14 Hydrazone-Thien-2-yl163264
24b 5-Fluorobenzimidazole81632
ClindamycinReference32N/AN/A

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives.[3]

CompoundHydrazone SubstituentS. aureusL. monocytogenesB. cereusE. coli
Benzylidene Benzylidene3.915.615.631.2
5-Nitrofuryl 5-Nitrofuryl7.87.815.615.6
5-Nitrothienyl 5-Nitrothienyl7.83.97.87.8
CefuroximeReference7.815.615.631.2

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against Multidrug-Resistant S. aureus.[4][5]

CompoundDerivative TypeS. aureus (Linezolid-Resistant)S. aureus (Tedizolid-Resistant)
21 Hydrazone (5-nitrothiophene)816
18-22 Various HydrazonesData indicates potent activityData indicates potent activity

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core intermediate from 4-fluoroaniline and itaconic acid.

Materials:

  • 4-fluoroaniline

  • Itaconic acid

  • Water

  • 5% Sodium Hydroxide solution

  • Hydrochloric acid

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of 4-fluoroaniline (1 equivalent) and itaconic acid (1.5 equivalents) in water is refluxed for 12-24 hours.[5][6]

  • After cooling, the formed precipitate is filtered off.

  • The crude product is purified by dissolving it in a 5% sodium hydroxide solution, followed by filtration.

  • The filtrate is then acidified with hydrochloric acid to a pH of 1-2 to precipitate the pure product.[2]

  • The resulting solid is filtered, washed with water, and dried to yield this compound.

Protocol 2: Synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

This protocol details the conversion of the carboxylic acid intermediate to its corresponding hydrazide, a key precursor for hydrazone derivatives.

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric acid

  • Hydrazine monohydrate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • The carboxylic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 20 hours to form the methyl ester.[4][5]

  • Without isolation of the ester, hydrazine monohydrate (8 equivalents) is added to the reaction mixture.[4][5]

  • The mixture is then heated at reflux for an additional 2 hours.[4][5]

  • Upon cooling, the precipitated product is filtered, washed with propan-2-ol and diethyl ether, and dried to yield 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide.

Protocol 3: General Synthesis of Hydrazone Derivatives

This protocol outlines the synthesis of antimicrobial hydrazone derivatives from the carbohydrazide intermediate.

Materials:

  • 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

  • Various aromatic or heterocyclic aldehydes (e.g., thiophene-2-carbaldehyde, 5-nitrothiophene-2-carbaldehyde)

  • Propan-2-ol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a hot solution of the carbohydrazide (1 equivalent) in propan-2-ol, the corresponding aldehyde (1.3 equivalents) is added.[2]

  • The mixture is heated at reflux for 2 hours.

  • After cooling, the solid product is collected by filtration, washed with propan-2-ol, and dried to yield the target hydrazone derivative.[2]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in 96-well plates.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthesis_Workflow start 4-Fluoroaniline + Itaconic Acid intermediate_acid 1-(4-Fluorophenyl)-2-oxopyrrolidine- 3-carboxylic acid start->intermediate_acid Reflux in Water intermediate_hydrazide 1-(4-Fluorophenyl)-5-oxopyrrolidine- 3-carbohydrazide intermediate_acid->intermediate_hydrazide 1. Esterification (MeOH, H2SO4) 2. Hydrazinolysis (N2H4·H2O) final_products Antimicrobial Hydrazone Derivatives intermediate_hydrazide->final_products Condensation with Aromatic Aldehydes

Caption: Synthetic pathway for antimicrobial agents.

Logical_Relationship Core 1-(4-Fluorophenyl)-2-oxopyrrolidine- 3-carboxylic acid Derivatization Chemical Derivatization (e.g., Hydrazone Formation) Core->Derivatization Screening Antimicrobial Screening (MIC Determination) Derivatization->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow.

References

Application Notes and Protocols for the Derivatization of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic molecule belonging to the class of pyroglutamic acid derivatives. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The carboxylic acid functional group at the 3-position of the pyrrolidinone ring serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives, primarily esters and amides. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile.

Derivatives of structurally similar N-aryl-5-oxopyrrolidine-3-carboxylic acids have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[1][2] The derivatization of the carboxylic acid moiety is a key strategy in the exploration of the structure-activity relationships (SAR) of this class of compounds, aiming to develop novel therapeutic agents.[1] This document provides detailed protocols for the synthesis of ester and amide derivatives of this compound, based on established methods for analogous compounds.

Materials and Methods

General Information

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization of TLC plates can be achieved under UV light (254 nm) or by staining with an appropriate reagent. Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure and purity of the synthesized compounds.

Protocol 1: Esterification to Synthesize Methyl 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylate

This protocol describes the synthesis of the methyl ester derivative via acid-catalyzed esterification. The procedure is adapted from a method used for a similar substrate, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1]

Reaction Scheme:

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (5 mL per mmol of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Neutralize the residue with a 5% aqueous solution of sodium bicarbonate.

  • The resulting precipitate is the methyl ester product. Filter the solid, wash with water, and dry.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as methanol/water.

Quantitative Data (based on analogous 1-(2,4-difluorophenyl) derivative[1]):

ParameterValue
Reactant Ratio (Acid:Methanol)1 : excess
CatalystConcentrated H₂SO₄
Reaction Time2 hours
TemperatureReflux
Yield~76%
Protocol 2: Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbohydrazide

This protocol details the formation of a carbohydrazide derivative from the corresponding methyl ester. This hydrazide is a key intermediate for the synthesis of hydrazones and other heterocyclic derivatives.[1][2]

Reaction Scheme:

Procedure:

  • Dissolve Methyl 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylate (1.0 eq) in a suitable alcohol solvent, such as 2-propanol or methanol.[1][2]

  • Add hydrazine monohydrate (2.0-8.0 eq) dropwise to the solution.[1][2]

  • Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture. The product will often crystallize from the solution.

  • Filter the crystalline solid, wash with the alcohol solvent used for the reaction, and dry to obtain the pure carbohydrazide.

Quantitative Data (based on analogous N-aryl derivatives[1][2]):

ParameterValue
Reactant Ratio (Ester:Hydrazine)1 : 2-8
Solvent2-Propanol or Methanol
Reaction Time2-8 hours
TemperatureReflux
Yield~62-88%
Protocol 3: General Amide Coupling to Synthesize N-Substituted-1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxamides

This protocol provides a general method for the synthesis of amide derivatives using a coupling agent. Various coupling agents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a common and efficient choice.

Reaction Scheme:

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add the desired amine (1.0-1.2 eq).

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add the coupling agent, for example, HATU (1.1-1.5 eq), to the mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Common Amide Coupling Reagents and Conditions:

Coupling ReagentBaseSolventTemperature
HATUDIPEADMFRoom Temperature
HBTU/HOBtDIPEADMFRoom Temperature
EDCI/HOBtDIPEADCM/DMF0 °C to Room Temp
DCC/DMAP-DCM0 °C to Room Temp

Visualizations

Experimental Workflows

esterification_workflow start This compound reagents1 Methanol (CH3OH) Concentrated H2SO4 (cat.) reaction1 Reflux (2-4h) start->reaction1 Dissolve reagents1->reaction1 Add workup1 Neutralization (5% NaHCO3) Filtration & Washing reaction1->workup1 Cool & Evaporate product1 Methyl 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylate workup1->product1 Isolate amidation_workflow start This compound reagents2 Amine (R-NH2) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) reaction2 Stir at RT (4-24h) in DMF or DCM start->reaction2 Dissolve reagents2->reaction2 Add workup2 Aqueous Workup (HCl, NaHCO3, Brine) reaction2->workup2 Dilute & Wash purification Column Chromatography workup2->purification Dry & Concentrate product2 N-Substituted Amide Derivative purification->product2 Purify gamma_glutamyl_cycle cluster_cell Cellular Environment gsh Glutathione (GSH) ggt γ-Glutamyl Transpeptidase (GGT) gsh->ggt cysgly Cysteinylglycine ggt->cysgly gamma_glu_aa γ-Glutamyl-Amino Acid ggt->gamma_glu_aa amino_acid Amino Acid amino_acid->ggt ggct γ-Glutamyl Cyclotransferase (GGCT) gamma_glu_aa->ggct ggct->amino_acid pga 5-Oxoproline (Pyroglutamic Acid) ggct->pga op 5-Oxoprolinase (ATP-dependent) pga->op ATP -> ADP+Pi glutamate Glutamate op->glutamate gcl Glutamate-Cysteine Ligase (GCL) glutamate->gcl gamma_glu_cys γ-Glutamylcysteine gcl->gamma_glu_cys gs Glutathione Synthetase (GS) gamma_glu_cys->gs gs->gsh Recycling cysteine Cysteine cysteine->gcl glycine Glycine glycine->gs

References

Application Notes and Protocols for Cell-based Assays Using 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid and its derivatives represent a class of small molecules with significant potential in drug discovery. These compounds are structurally related to other 1-substituted-5-oxopyrrolidine-3-carboxylic acids that have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[1][2][3] The pyrrolidinone core is a key pharmacophore found in various biologically active molecules. This document provides detailed application notes and protocols for utilizing cell-based assays to screen and characterize the biological effects of these derivatives, with a focus on their potential as anticancer agents.

Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant context to evaluate the efficacy and toxicity of novel chemical entities.[4][5][6] They allow for the assessment of a compound's impact on complex cellular processes such as proliferation, viability, migration, and signaling pathways.[6][7]

Potential Applications

Derivatives of the this compound scaffold are promising candidates for:

  • Anticancer Drug Discovery: Screening for cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2][8][9]

  • Antimicrobial Research: Investigating activity against pathogenic bacteria and fungi.[3]

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by these compounds.

Data Presentation

The following tables are representative examples of how to structure quantitative data obtained from the cell-based assays described below. The values are hypothetical and for illustrative purposes.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines (MTT Assay)

Compound IDDerivative SubstitutionCell LineIncubation Time (h)IC50 (µM)
FPD-001UnsubstitutedMDA-MB-2317245.2
FPD-0024-ChloroMDA-MB-2317222.8
FPD-0034-MethoxyMDA-MB-23172> 100
FPD-001UnsubstitutedA3757238.5
FPD-0024-ChloroA3757215.1
FPD-0034-MethoxyA3757289.7
FPD-001UnsubstitutedPPC17255.0
FPD-0024-ChloroPPC17228.4
FPD-0034-MethoxyPPC172> 100

Table 2: Effect of this compound Derivatives on Cancer Cell Migration (Wound Healing Assay)

Compound IDConcentration (µM)Cell LineWound Closure Inhibition (%) at 24h
FPD-00110MDA-MB-23125.3
FPD-00210MDA-MB-23158.7
FPD-00310MDA-MB-2315.2

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTT Assay

This protocol is adapted from methodologies used to assess the cytotoxic effects of similar pyrrolidinone derivatives.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A375, PPC1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Cell Migration Assessment using the Wound Healing (Scratch) Assay

This protocol is based on the wound healing assays used for similar compounds to assess their effect on cell migration.[1][2]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete growth medium

  • Serum-free medium

  • This compound derivatives

  • 6-well or 12-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add serum-free medium containing the test compound at a non-toxic concentration (determined from the MTT assay) or a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and after 24 hours of incubation at 37°C and 5% CO₂.

  • Data Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure and compare the closure in treated wells to the control wells.

Visualizations

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

signaling_pathway_apoptosis cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome compound Pyrrolidinone Derivative Bcl2 Bcl-2 compound->Bcl2 potential inhibition Bax Bax CytoC Cytochrome c Bax->CytoC promotes release Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates apoptosis Apoptosis Casp3->apoptosis

Caption: A potential apoptotic signaling pathway modulated by the compounds.

References

Application Notes and Protocols for the Synthesis of Hydrazone Derivatives from 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of novel hydrazone derivatives based on a 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid scaffold. The protocols are designed for researchers in medicinal chemistry and drug development exploring new chemical entities with potential therapeutic activities. The 2-pyrrolidinone core is a significant structural motif in many biologically active compounds, and its combination with the versatile hydrazone linkage offers a rich scaffold for developing new pharmaceutical agents.[1] Hydrazone derivatives of similar pyrrolidinone structures have shown promise as anticancer and antimicrobial agents.[1][2][3][4]

Part 1: Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbohydrazide (Intermediate)

The initial step involves the conversion of the starting carboxylic acid to its corresponding carbohydrazide. This is typically a two-step process involving esterification followed by hydrazinolysis.[1]

Experimental Protocol:

Step 1: Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in methanol (10-15 mL per gram of acid).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization and Extraction: Neutralize the residue with a 5% sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylate. The crude product can be used directly in the next step or purified further by column chromatography if necessary.

Step 2: Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbohydrazide

  • Reaction Setup: Dissolve the crude methyl ester from the previous step in 2-propanol or ethanol (10 mL per gram of ester) in a round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (80% solution, 3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 6-12 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product, 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carbohydrazide, will often crystallize out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol or methanol, and dry under vacuum to yield the pure carbohydrazide intermediate.

Part 2: Synthesis of Hydrazone Derivatives

The final hydrazone derivatives are synthesized via the condensation reaction of the carbohydrazide intermediate with various aromatic or heterocyclic aldehydes and ketones.[2][5]

General Experimental Protocol:
  • Reaction Setup: Dissolve 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbohydrazide (1 equivalent) in methanol or ethanol (15-20 mL per gram of hydrazide) in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.1-1.5 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid (2-3 drops).[2]

  • Reaction: Stir the reaction mixture at 60-70°C for 20 minutes to 4 hours.[2] The progress of the reaction should be monitored by TLC. A precipitate of the hydrazone product often forms during the reaction.

  • Isolation and Purification: Cool the reaction mixture. Collect the precipitate by filtration, wash with cold methanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or dioxane).[2][3]

Characterization Data:

The synthesized compounds should be characterized using standard spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure. The ¹H NMR spectra of hydrazones typically show characteristic signals for the N=CH proton (for aldehyde-derived hydrazones) and the NH proton.[3][6]

  • IR Spectroscopy: To identify functional groups. Look for characteristic absorption bands for N-H, C=O (amide and hydrazide), and C=N bonds.[3][6]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[2][6]

Table 1: Representative Hydrazone Derivatives and Expected Data
Aldehyde/Ketone Reactant Product Name Expected Yield Range (%) Expected Melting Point Range (°C)
BenzaldehydeN'-benzylidene-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide60-85190-210
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide65-90220-240
4-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide70-95230-250
4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide60-80240-260
Thiophene-2-carbaldehyde1-(4-fluorophenyl)-5-oxo-N'-(thiophen-2-ylmethylene)pyrrolidine-3-carbohydrazide65-85210-230
AcetophenoneN'-(1-phenylethylidene)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide50-70180-200

Note: The yield and melting point ranges are estimates based on similar reported compounds and may vary depending on the specific reaction conditions and purity of the reactants.

Part 3: Visualization of Synthetic Pathway and Experimental Workflow

Synthetic Pathway

Synthesis_Pathway A This compound B Methyl 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylate A->B MeOH, H₂SO₄ (cat.) Reflux C 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbohydrazide B->C NH₂NH₂·H₂O 2-Propanol, Reflux E Hydrazone Derivative C->E D Aldehyde/Ketone (R1-CO-R2) D->E MeOH, H⁺ (cat.) 60-70°C

Caption: Synthetic route to hydrazone derivatives.

Experimental Workflow

Experimental_Workflow start Start esterification Esterification of Carboxylic Acid start->esterification hydrazinolysis Hydrazinolysis of Ester esterification->hydrazinolysis condensation Condensation with Aldehyde/Ketone hydrazinolysis->condensation purification Purification (Filtration & Recrystallization) condensation->purification characterization Characterization (NMR, IR, HRMS) purification->characterization bio_assay Biological Activity Screening (e.g., Anticancer, Antimicrobial) characterization->bio_assay end End bio_assay->end Signaling_Pathway Hydrazone Hydrazone Derivative RTK Receptor Tyrosine Kinase (RTK) Hydrazone->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols: 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid and Analogs in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid in neurological disorder research is limited in publicly available literature, the broader class of 1-aryl-2-oxopyrrolidine derivatives has shown significant potential. This scaffold is a key feature of several neurologically active compounds, including nootropics and, notably, ampakines—positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These compounds are under investigation for their therapeutic potential in a range of neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and Attention Deficit Hyperactivity Disorder (ADHD).[1]

This document provides a detailed overview of the application of this chemical class in neurological research, with a focus on the ampakine mechanism of action. Due to the scarcity of data on the specific fluoro-derivative, we will utilize data from structurally related and well-studied analogs, such as CX516 and CX717, to provide representative protocols and data.

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

The primary mechanism by which many neurologically active 1-aryl-2-oxopyrrolidine derivatives are thought to exert their effects is through the positive allosteric modulation of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.

Positive allosteric modulators (PAMs) of AMPA receptors, often referred to as ampakines, bind to a site on the receptor that is distinct from the glutamate binding site. This binding event modulates the receptor's function, typically by slowing the deactivation and/or desensitization of the receptor in the presence of glutamate. This leads to an enhanced and prolonged postsynaptic response to glutamate, which can strengthen synaptic transmission and promote synaptic plasticity, a key cellular mechanism underlying learning and memory.

AMPA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates Compound 1-Aryl-2-oxopyrrolidine Derivative (PAM) Compound->AMPA_R Allosterically Binds EPSP Enhanced Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP Leads to

Fig. 1: Mechanism of AMPA Receptor Positive Allosteric Modulation.

Quantitative Data on Representative Ampakines

The following table summarizes key quantitative data for well-studied ampakines, providing an indication of the potency and efficacy that can be expected from this class of compounds.

CompoundTargetAssay TypeValueSpeciesReference
CX717AMPA ReceptorIn vivo synaptic transmissionActive at 0.3-10 mg/kgRat[1][2]
CX717Cognition EnhancementEight-arm radial mazeEffective at 2 mg/kgRat[1][2]
CX516Cognition EnhancementDelayed Non-Match-to-SampleEffective at 10-20 mg/kg (s.c.)Rat[3]
CX516Memory EnhancementDelayed Non-Match-to-Sample35 mg/kg (i.p.)Rat[4]

Experimental Protocols

Protocol 1: Synthesis of a 1-Aryl-2-oxopyrrolidine-3-carboxylic Acid Derivative

This protocol is a general method adapted from the synthesis of related 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids.

Materials:

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Itaconic acid

  • Water

  • 5% Sodium hydroxide solution

  • Hydrochloric acid

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of the substituted aniline (1.0 eq), itaconic acid (1.2-1.5 eq), and water is refluxed for 12-24 hours.

  • After cooling, the formed precipitate is filtered off.

  • The crude product is dissolved in a 5% aqueous sodium hydroxide solution.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is acidified with hydrochloric acid to a pH of approximately 1-2 to precipitate the product.

  • The precipitate is filtered, washed with water, and dried to yield the 1-(substituted-phenyl)-2-oxopyrrolidine-3-carboxylic acid.

Synthesis_Workflow Start Start Materials: - Substituted Aniline - Itaconic Acid Reflux Reflux in Water Start->Reflux Precipitate Cool and Filter Precipitate Reflux->Precipitate Dissolve Dissolve in 5% NaOH Precipitate->Dissolve Filter Filter Impurities Dissolve->Filter Acidify Acidify with HCl Filter->Acidify Final_Product Filter, Wash, and Dry Final Product Acidify->Final_Product

Fig. 2: General Synthesis Workflow.
Protocol 2: In Vitro Neuroprotection Assay using Organotypic Hippocampal Slice Cultures

This protocol assesses the neuroprotective effects of a test compound against excitotoxicity in a model that preserves the neuronal architecture of the hippocampus.

Materials:

  • Organotypic hippocampal slice cultures (prepared from P7-P9 rat pups)

  • Culture medium (MEM, HBSS, horse serum, etc.)

  • Test compound (e.g., a 1-aryl-2-oxopyrrolidine derivative)

  • Excitotoxic agent (e.g., NMDA or Kainic Acid)

  • Propidium Iodide (PI) for cell death imaging

  • Fluorescence microscope

Procedure:

  • Prepare organotypic hippocampal slice cultures as per established protocols.[5]

  • After 6-7 days in vitro, treat the slices with the test compound at various concentrations for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Induce excitotoxicity by adding an excitotoxic agent (e.g., 30 µM NMDA) to the culture medium for a specified duration (e.g., 3 hours).

  • Replace the medium with fresh, compound-containing medium.

  • Assess cell death at 24-48 hours post-insult by incubating the slices with Propidium Iodide and imaging with a fluorescence microscope.

  • Quantify the PI fluorescence intensity to determine the extent of neuroprotection conferred by the test compound.

Neuroprotection_Assay_Workflow Prepare_Slices Prepare Organotypic Hippocampal Slices Pre_incubate Pre-incubate with Test Compound Prepare_Slices->Pre_incubate Induce_Excitotoxicity Induce Excitotoxicity (e.g., NMDA) Pre_incubate->Induce_Excitotoxicity Wash_and_Replace Wash and Replace Medium Induce_Excitotoxicity->Wash_and_Replace Assess_Cell_Death Assess Cell Death (Propidium Iodide Staining) Wash_and_Replace->Assess_Cell_Death Quantify Quantify Fluorescence Assess_Cell_Death->Quantify

Fig. 3: Neuroprotection Assay Workflow.
Protocol 3: In Vivo Assessment of Cognitive Enhancement using the Delayed Non-Match-to-Sample (DNMS) Task

The DNMS task is a widely used behavioral paradigm to assess working and recognition memory in rodents, which are cognitive domains potentially modulated by ampakines.

Apparatus:

  • Operant chamber equipped with two retractable levers, a central food port, and a house light.

Procedure:

  • Habituation and Pre-training: Rats are habituated to the operant chamber and trained to press the levers for a food reward.

  • DNMS Training:

    • Sample Phase: A single lever (left or right) is presented. A press on this "sample" lever results in a food reward, and the lever is retracted.

    • Delay Phase: A variable delay period (e.g., 1 to 30 seconds) is introduced, during which no levers are present.

    • Choice Phase: Both the original "sample" lever and the opposite "non-match" lever are presented. A press on the "non-match" lever is rewarded, while a press on the "sample" lever is not.

  • Drug Testing:

    • Once the animals reach a stable baseline performance (e.g., >85% correct on short-delay trials), drug testing can begin.

    • The test compound (e.g., CX516, 35 mg/kg, i.p.) or vehicle is administered approximately 5-15 minutes before the start of the behavioral session.[4]

    • The percentage of correct responses at different delay intervals is recorded and compared between the drug and vehicle conditions to assess the effect on memory.

DNMS_Task_Logic Start Start Trial Sample_Phase Sample Phase: One lever presented Start->Sample_Phase Lever_Press Rat presses lever Sample_Phase->Lever_Press Reward1 Food Reward Lever_Press->Reward1 Delay Delay Period Reward1->Delay Choice_Phase Choice Phase: Both levers presented Delay->Choice_Phase Non_Match_Press Press Non-Match Lever Choice_Phase->Non_Match_Press Match_Press Press Match Lever Choice_Phase->Match_Press Reward2 Food Reward Non_Match_Press->Reward2 No_Reward No Reward Match_Press->No_Reward End End Trial Reward2->End No_Reward->End

Fig. 4: Logical Flow of a Delayed Non-Match-to-Sample Trial.

Disclaimer: These protocols are provided for informational purposes and should be adapted and optimized based on specific experimental goals and institutional guidelines. The use of animals in research must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthesis method involves the reaction of 4-fluoroaniline with itaconic acid. This reaction typically proceeds in a suitable solvent, such as water, under reflux conditions. The mechanism involves a Michael addition of the aniline to the itaconic acid, followed by an intramolecular cyclization via amidation to form the pyrrolidinone ring.

Q2: What is a typical reported yield for this type of reaction?

Reported yields for analogous compounds vary. For example, the synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid by refluxing 2,4-difluoroaniline with itaconic acid in water for 22 hours resulted in a yield of 73%[1]. A similar synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid has been reported with a high yield of 96%[2]. These values can serve as a benchmark for optimizing your synthesis.

Q3: What are the common side reactions that can lower the yield?

The primary side reactions that can affect the yield and purity of the final product include:

  • Dehydrogenation: The pyrrolidinone ring can undergo oxidation to form a more aromatic pyrrole or dihydropyrrole derivative.

  • Ring-Opening (Hydrolysis): Under strongly acidic or basic conditions, the lactam (amide) bond in the pyrrolidinone ring can be cleaved through hydrolysis, resulting in the formation of a γ-aminobutyric acid derivative.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials (4-fluoroaniline and itaconic acid) and the appearance of the product spot would indicate the progression of the reaction.

Troubleshooting Guides

Low Product Yield

A low yield of the desired product is a common issue in this synthesis. The following table outlines potential causes and suggested solutions to improve the yield.

Potential CauseSuggested Corrective Action
Incomplete Reaction - Extend Reaction Time: The reaction can be slow. For a similar synthesis, a reaction time of 22 hours was reported[1]. Consider extending the reflux time and monitoring the reaction by TLC until the starting materials are consumed. - Increase Reaction Temperature: Ensure the reaction mixture is maintained at a steady reflux. If using a solvent other than water, ensure the temperature is appropriate for the reaction.
Suboptimal Molar Ratio of Reactants - Vary Reactant Ratios: While a 1:1 molar ratio of 4-fluoroaniline to itaconic acid is theoretically required, a slight excess of one reactant may drive the reaction to completion. Experiment with ratios from 1:1 to 1:1.2 (aniline:itaconic acid).
Product Precipitation Issues - Controlled Cooling: After the reaction is complete, allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the product.
Losses During Work-up and Purification - Optimize pH for Precipitation: The product is an acid and is typically precipitated from the reaction mixture by adjusting the pH. Ensure the final pH after acidification is low enough (around pH 1-2) to fully precipitate the carboxylic acid[1]. - Minimize Transfer Losses: Be meticulous during filtration and washing steps to avoid mechanical loss of the product.
Product Purity Issues

Impurities in the final product can arise from side reactions or unreacted starting materials.

Potential Byproduct/ImpurityLikely CauseSuggested Corrective Action
Unreacted 4-fluoroaniline Incomplete reaction or inappropriate molar ratio.Extend the reaction time or use a slight excess of itaconic acid. The unreacted aniline can be removed during the purification step where the product is dissolved in a basic solution and filtered.
Unreacted Itaconic Acid Incomplete reaction.Extend the reaction time. Itaconic acid is generally water-soluble and can be removed during the washing of the precipitated product.
Dehydrogenated Byproducts Presence of oxidizing agents or prolonged exposure to high temperatures.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if dehydrogenation is suspected. Avoid unnecessarily long reaction times at high temperatures.
Ring-Opened Product (γ-aminobutyric acid derivative) Harsh acidic or basic conditions during work-up.During the purification step of dissolving the product in a basic solution, avoid prolonged exposure and use a moderate concentration of base (e.g., 5% NaOH)[1]. Acidify carefully and avoid excessive heating.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid[1].

Materials:

  • 4-Fluoroaniline

  • Itaconic acid

  • Deionized Water

  • 5% Sodium Hydroxide Solution

  • Hydrochloric Acid (concentrated or 4M)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline and itaconic acid (in a molar ratio of approximately 1:1.4, e.g., 120 mmol of aniline to 170 mmol of itaconic acid) in water (e.g., 30 mL for the aforementioned scale).

  • Heat the mixture to reflux and maintain it for approximately 22 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Filter the formed precipitate and wash it with cold water.

  • Dissolve the crude product in a 5% aqueous sodium hydroxide solution.

  • If necessary, add a small amount of a reducing agent like sodium dithionite to remove colored impurities, and then filter the solution.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 1 to precipitate the pure product.

  • Filter the precipitated this compound, wash it with cold water, and dry it under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants 4-Fluoroaniline + Itaconic Acid in Water reflux Reflux (approx. 22h) reactants->reflux cooling Cool and Filter reflux->cooling dissolution Dissolve in 5% NaOH cooling->dissolution filtration Filter (optional: with Na2S2O4) dissolution->filtration precipitation Acidify with HCl (pH 1) filtration->precipitation final_product Filter, Wash, and Dry Final Product precipitation->final_product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completeness Check Reaction Completeness (TLC) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No complete Reaction is Complete check_completeness->complete Yes extend_time Extend Reflux Time incomplete->extend_time check_temp Ensure Proper Reflux Temp. incomplete->check_temp check_workup Review Work-up Procedure complete->check_workup ph_issue Incorrect Precipitation pH check_workup->ph_issue pH issue loss_issue Mechanical Losses check_workup->loss_issue Losses optimize_ph Optimize Acidification (pH 1-2) ph_issue->optimize_ph careful_handling Improve Handling/Transfer loss_issue->careful_handling

Caption: A decision tree to diagnose and address common causes of low product yield in the synthesis.

References

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between 4-fluoroaniline and itaconic acid may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For similar syntheses, refluxing in water for several hours (e.g., 12 hours) has been reported to give good yields.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.

    • Solution: While water is a common solvent for this reaction, exploring other high-boiling polar solvents could be beneficial. Ensure the reaction mixture is heated to a consistent and appropriate temperature to facilitate both the initial Michael addition and the subsequent cyclization.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification.

    • Solution: The product is typically a solid that precipitates from the reaction mixture upon cooling.[1] Ensure the mixture is sufficiently cooled to maximize precipitation. When purifying by recrystallization, carefully select the solvent system to minimize loss of product in the mother liquor. A common purification method involves dissolving the crude product in a dilute basic solution (e.g., 5% sodium hydroxide), filtering to remove insoluble impurities, and then re-precipitating the product by acidifying the filtrate.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Refer to the side reactions section below for more details.

Question 2: I'm observing an unexpected peak in my NMR/LC-MS analysis. What could this impurity be?

Answer:

The presence of unexpected peaks indicates the formation of impurities or the presence of unreacted starting materials. Based on the reaction mechanism, common impurities could include:

  • Unreacted Starting Materials: Residual 4-fluoroaniline or itaconic acid.

  • Intermediate Product: The uncyclized intermediate, 4-((4-fluorophenyl)amino)butane-1,2-dicarboxylic acid. This is the product of the initial aza-Michael addition.[2][3][4]

    • Identification: This intermediate will have a different NMR and mass spectrum compared to the final product. It will lack the characteristic lactam ring signals.

    • Solution: If the intermediate is the major component, it indicates that the cyclization step is incomplete. Try increasing the reaction temperature or time.

  • Polymerization of Itaconic Acid: Itaconic acid can polymerize under heating.

    • Identification: This would likely appear as a broad, polymeric baseline hump in the NMR spectrum and could be insoluble.

    • Solution: Ensure a stoichiometric amount or a slight excess of the aniline is used to favor the desired reaction over polymerization.

  • Positional Isomers: Although less likely, side reactions on the aromatic ring of 4-fluoroaniline could occur under harsh conditions, leading to isomeric byproducts.

Question 3: How can I improve the purity of my final product?

Answer:

Purification is crucial to obtain high-quality this compound. Here are some recommended purification strategies:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Procedure: Dissolve the crude product in a suitable hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution. Water or a mixture of methanol and water are often used for similar compounds.[5]

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities.

    • Procedure: Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic product will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product, which can then be collected by filtration.[1]

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A polar eluent system would be required to move the carboxylic acid product down the column.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds through a two-step sequence:

  • Aza-Michael Addition: The nitrogen atom of 4-fluoroaniline acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of itaconic acid.[2][3][4][6]

  • Intramolecular Cyclization (Amidation): The newly formed secondary amine then attacks one of the carboxylic acid groups of the itaconic acid moiety, leading to the formation of the five-membered lactam ring and elimination of a water molecule.

Q2: What are the recommended reaction conditions for this synthesis?

A2: Based on the synthesis of analogous compounds, typical reaction conditions involve heating 4-fluoroaniline and itaconic acid in a solvent.[1][7] Water is a commonly used and environmentally friendly solvent. The reaction is often carried out at reflux temperature for several hours to ensure the completion of both the Michael addition and the cyclization steps.

Q3: Are there any specific safety precautions I should take?

A3: Yes, standard laboratory safety practices should always be followed.

  • 4-Fluoroaniline: This compound is toxic and should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Itaconic Acid: This is an irritant. Avoid creating dust.

  • Heating: Use appropriate heating mantles and ensure the reaction is properly monitored.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of structurally similar 1-aryl-2-oxopyrrolidine-3-carboxylic acids, which can serve as a reference for optimizing the synthesis of the target compound.

Starting AnilineSolventReaction TimeTemperatureYield (%)Reference
2-amino-4-methylphenolWater2 hReflux88%[8]
N-(4-aminophenyl)acetamideWater12 hReflux96%[1][7]
2-aminophenolWater12 hReflux74.4%[5]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative example based on procedures for analogous compounds.[1][5][7][8] Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.1 equivalents) and water.

  • Addition of Reactant: To the stirring suspension, add 4-fluoroaniline (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification:

    • Dissolve the crude solid in a 5% aqueous sodium hydroxide solution.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the pure product.

    • Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: Characterize the final product by NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start 1. Mix Itaconic Acid & Water add_aniline 2. Add 4-Fluoroaniline start->add_aniline reflux 3. Reflux for 12-24h add_aniline->reflux cool 4. Cool Reaction Mixture reflux->cool filter_crude 5. Filter Crude Product cool->filter_crude dissolve 6. Dissolve in aq. NaOH filter_crude->dissolve filter_impurities 7. Filter Impurities dissolve->filter_impurities acidify 8. Acidify with HCl filter_impurities->acidify filter_pure 9. Filter Pure Product acidify->filter_pure dry 10. Dry Product filter_pure->dry characterize 11. Characterize (NMR, IR, MS) dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree cluster_purification_options Purification Methods start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present complete Reaction Complete check_reaction->complete No starting material increase_time_temp Increase reaction time/temperature incomplete->increase_time_temp check_impurities Analyze Impurities (NMR/MS) complete->check_impurities intermediate Uncyclized Intermediate Present? check_impurities->intermediate other_impurities Other Impurities check_impurities->other_impurities No intermediate->increase_time_temp Yes purification Optimize Purification intermediate->purification No other_impurities->purification recrystallize Recrystallization purification->recrystallize acid_base Acid-Base Extraction purification->acid_base chromatography Column Chromatography purification->chromatography

References

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound in aqueous solutions?

A1: The limited aqueous solubility of this compound is primarily due to the presence of the hydrophobic 4-fluorophenyl group and the pyrrolidine ring. While the carboxylic acid moiety offers some potential for ionization and improved solubility, the overall molecular structure has significant nonpolar characteristics, leading to poor interaction with water molecules.

Q2: In which types of solvents is this compound likely to be more soluble?

A2: Due to its chemical structure, the compound is expected to have better solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[1][2][3] It may also show some solubility in polar protic solvents like ethanol and methanol, especially with the aid of co-solvents or pH adjustment.

Q3: How does pH influence the aqueous solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[][5] In acidic to neutral pH, the carboxylic acid group remains largely protonated (uncharged), contributing to its low aqueous solubility. As the pH increases above its pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in water.[5]

Q4: What is "crashing out," and why does it happen when I dilute my organic stock solution into an aqueous buffer?

A4: "Crashing out" refers to the rapid precipitation of a compound when its solution environment changes abruptly, leading to a supersaturated and unstable state. This commonly occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound has low solubility.[6] The drastic shift in solvent polarity from organic to aqueous reduces the compound's ability to remain dissolved.

Q5: Can heating or sonication be used to improve the dissolution of this compound?

A5: Gentle heating and sonication can be effective methods for dissolving compounds that are slow to solubilize.[7] However, it is crucial to first establish the thermal stability of this compound, as excessive heat can lead to degradation. It is recommended to use a controlled temperature water bath (e.g., 37°C) and short bursts of sonication to avoid overheating.[7]

Troubleshooting Guides

Problem: The compound is insoluble in my desired aqueous buffer (e.g., PBS pH 7.4).

This is a common challenge due to the compound's hydrophobic nature. The following systematic approach can help identify a suitable solubilization strategy.

Solutions:

  • pH Adjustment: Since the compound has a carboxylic acid group, increasing the pH of the aqueous buffer will significantly enhance its solubility.[][5] By deprotonating the carboxylic acid to its more soluble salt form, you can achieve higher concentrations in aqueous media.

  • Co-solvents: The use of water-miscible organic co-solvents can increase the solubility of non-polar drugs.[8][9][10] Adding a small percentage of a co-solvent like ethanol or propylene glycol to your aqueous buffer can improve the solubilization of the compound.[9][11]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[12][13] Non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers are often used in pharmaceutical formulations.[14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[15][16][17] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[17][18][19]

Problem: My compound precipitates out of solution over time.

Precipitation after initial dissolution indicates that the solution is likely supersaturated and thermodynamically unstable.

Solutions:

  • Optimize Solvent System: The initial solvent system may not be optimal for maintaining the compound in solution. Re-evaluate the pH, co-solvent concentration, or surfactant concentration to find a more stable formulation.

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and kinetic solubility.[20][21][22][23][24] This technique involves dispersing the drug at a molecular level within a polymer matrix, which can prevent recrystallization.[22]

  • Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by adsorbing onto the surface of newly formed drug crystals, thereby preventing their growth. Hydroxypropyl methylcellulose (HPMC) is a commonly used precipitation inhibitor.[8]

Quantitative Data Summary

While specific experimental solubility data for this compound is not publicly available, the following table provides a general guide to the expected solubility improvements with different techniques based on literature for similar poorly soluble carboxylic acids.

MethodVehicle/ExcipientExpected Solubility EnhancementNotes
pH Adjustment Aqueous Buffer pH > pKa10 to >1000-foldHighly effective for acidic compounds.
Co-solvency 10-40% Ethanol, Propylene Glycol, or PEG 400 in water2 to 100-foldCan significantly increase solubility, but potential for toxicity at higher concentrations.[9][11]
Surfactant Solubilization 0.5-2% Polysorbate 80 or Sodium Lauryl Sulfate (SLS)5 to 500-foldEffectiveness depends on the specific surfactant and drug.[12][25]
Cyclodextrin Complexation 1-10% HP-β-CD10 to >10,000-foldCan lead to substantial increases in apparent solubility.[18]
Solid Dispersion PVP K30, PEG 6000, HPMCVaries, can be significantImproves dissolution rate and can create a supersaturated state.[8][21]

Experimental Protocols

Protocol 1: Solubility Determination via the Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent systems (e.g., buffers of varying pH, co-solvent mixtures).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Preparation of a Stock Solution with pH Adjustment

This protocol is for preparing an aqueous stock solution by leveraging the acidic nature of the compound.

  • Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from 7.0 to 9.0.

  • Solubility Screening: In small-scale tests, determine the minimum pH at which the desired concentration of the compound fully dissolves.

  • Stock Solution Preparation: Based on the screening results, weigh the required amount of the compound and dissolve it in the selected alkaline buffer with gentle vortexing or sonication.

  • Final pH Adjustment: If necessary for your experiment, the pH of the final working solution can be carefully adjusted downwards. However, be cautious as lowering the pH may cause the compound to precipitate.

Protocol 3: Formulation using Co-solvents

This protocol outlines the preparation of a solution using a co-solvent system.

  • Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.

  • Initial Dissolution: Dissolve the compound in the pure co-solvent to create a concentrated stock solution.

  • Aqueous Dilution: Slowly add the aqueous buffer to the co-solvent stock solution while vortexing to achieve the desired final concentration and co-solvent percentage. It is often preferable to add the stock solution to the buffer to minimize precipitation.[6]

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

This method can enhance the dissolution rate and apparent solubility of the compound.

  • Component Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP K30) or polyethylene glycol (PEG 6000).

  • Dissolution: Dissolve both this compound and the carrier in a suitable common volatile solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed.

  • Final Drying: Further dry the resulting solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • Collection: Scrape the solid powder, which can then be used for dissolution studies or formulation.

Visualizations

Troubleshooting_Workflow start Start: Insoluble Compound in Aqueous Buffer ph_adjust Attempt pH Adjustment (Increase pH for Carboxylic Acid) start->ph_adjust is_soluble_ph Is it Soluble? ph_adjust->is_soluble_ph co_solvent Try Co-solvent Addition (e.g., EtOH, PG, PEG) is_soluble_ph->co_solvent No success Success: Soluble Formulation is_soluble_ph->success Yes is_soluble_co Is it Soluble? co_solvent->is_soluble_co surfactant Use Surfactants (e.g., Polysorbate 80) is_soluble_co->surfactant No is_soluble_co->success Yes is_soluble_surf Is it Soluble? surfactant->is_soluble_surf complexation Attempt Cyclodextrin Complexation (e.g., HP-β-CD) is_soluble_surf->complexation No is_soluble_surf->success Yes is_soluble_comp Is it Soluble? complexation->is_soluble_comp solid_dispersion Consider Advanced Formulation: Solid Dispersion is_soluble_comp->solid_dispersion No is_soluble_comp->success Yes fail Consult Further or Re-evaluate Compound solid_dispersion->fail

Caption: Troubleshooting workflow for solubilizing the compound.

Experimental_Workflow_Shake_Flask start Start: Weigh Excess Compound add_solvent Add Solvent/Buffer to Vial start->add_solvent equilibrate Equilibrate on Shaker (24-72h at constant temp.) add_solvent->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant Carefully Collect Supernatant centrifuge->collect_supernatant analyze Analyze Concentration (HPLC-UV or LC-MS) collect_supernatant->analyze end End: Determine Thermodynamic Solubility analyze->end

Caption: Workflow for the Shake-Flask solubility determination.

Signaling_Pathway_Solubilization_Logic cluster_aqueous Aqueous Environment (Low Solubility) cluster_strategies Solubilization Strategies cluster_soluble_forms Solubilized Forms compound Poorly Soluble Compound (Hydrophobic Core + COOH) compound_aq Compound (Protonated COOH) compound->compound_aq ph Increase pH (>pKa) compound_aq->ph cosolvent Add Co-solvent compound_aq->cosolvent surfactant Add Surfactant compound_aq->surfactant cyclodextrin Add Cyclodextrin compound_aq->cyclodextrin ionized Ionized Salt (COO-) ph->ionized solvated Solvated by Co-solvent cosolvent->solvated micelle Encapsulated in Micelle surfactant->micelle complex Inclusion Complex cyclodextrin->complex

Caption: Logical relationships of solubilization strategies.

References

Technical Support Center: Stability Testing of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Question Possible Cause(s) Suggested Solution(s)
Why am I observing multiple unexpected peaks in my HPLC chromatogram after forced degradation under acidic conditions? The lactam ring is susceptible to hydrolysis under strong acidic conditions, leading to ring-opening. The carboxylic acid moiety can also undergo esterification if an alcohol is used as a co-solvent. The fluorophenyl group is generally stable but could potentially undergo modifications under harsh conditions.- Use milder acidic conditions (e.g., 0.01 M HCl instead of 1 M HCl).- Avoid using alcoholic co-solvents if esterification is suspected. Use acetonitrile or a buffered aqueous solution.- Perform LC-MS analysis to identify the mass of the degradation products and propose their structures. A common degradation product could be the ring-opened amino acid.[1][2]
My compound shows significant degradation under oxidative stress (e.g., H₂O₂), but the primary peak remains, and a new broad peak appears at a shorter retention time. What could be happening? The pyrrolidine ring, particularly the carbon alpha to the nitrogen, is susceptible to oxidation.[3][4] This can lead to the formation of more polar species, such as N-oxides or hydroxylated derivatives, which would elute earlier in reverse-phase HPLC. The broad peak may indicate the formation of multiple, closely related oxidation products or polymeric species.- Use a lower concentration of the oxidizing agent or reduce the exposure time.- Employ a gradient HPLC method to better resolve the polar degradants.- Use an antioxidant as a control to confirm that the degradation is oxidative.- Characterize the degradation products using mass spectrometry to confirm the addition of oxygen atoms.
After photostability testing, I see a slight color change in my sample and a small new peak in the chromatogram. How do I confirm if this is a significant degradation product? Photodegradation can lead to various reactions, including isomerization, oxidation, or polymerization. The color change suggests the formation of a chromophore. The new peak, even if small, could represent a phototoxic degradant.[5][6][7]- Follow ICH Q1B guidelines for photostability testing, ensuring proper light exposure and control samples (dark control).[5][6]- The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[5][6]- Use a photodiode array (PDA) detector to compare the UV-Vis spectra of the parent peak and the new peak. This can help in identifying chromophoric changes.- Quantify the new peak and report it as a percentage of the total peak area. Any degradant above the identification threshold should be characterized.
I am having difficulty achieving the recommended 5-20% degradation for my compound under thermal stress. It seems very stable. The compound may be intrinsically stable at the tested temperatures. The energy input may not be sufficient to induce significant degradation within a reasonable timeframe.[8][9]- Increase the temperature in controlled increments (e.g., 80°C, 90°C, 100°C). Be cautious of approaching the melting point, which could cause physical changes.- Increase the duration of the study.- Consider performing the thermal stress test in the presence of humidity, as this can sometimes accelerate degradation.
My mass balance is low in the stability studies, especially under hydrolytic and oxidative conditions. Where could the active substance be going? - Formation of non-UV active degradants.- Formation of volatile degradation products.- Adsorption of the compound or its degradants onto the container surface.- The compound or its degradants may be precipitating out of solution.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector.- Analyze the headspace of the sample vial using GC-MS to check for volatile compounds.- Use inert container materials like silanized glass vials.- Visually inspect the samples for any precipitate. If observed, dissolve it in a suitable solvent and analyze.

Frequently Asked Questions (FAQs)

What are the most likely degradation pathways for this compound derivatives?

Based on the structure, the most probable degradation pathways include:

  • Hydrolysis: The lactam (cyclic amide) bond can hydrolyze under acidic or basic conditions to form the corresponding amino acid derivative. The carboxylic acid itself is generally stable to hydrolysis but can be derivatized.[10]

  • Oxidation: The carbon atom adjacent to the pyrrolidine nitrogen is a potential site for oxidation, which can lead to the formation of hydroxylated species or N-oxides.[3][4]

  • Decarboxylation: While generally requiring high temperatures, the carboxylic acid group could potentially be lost under certain stress conditions.

  • Photodegradation: The aromatic fluorophenyl ring and the carbonyl groups are chromophores that can absorb light, potentially leading to radical-mediated degradation or isomerization.[7]

What analytical techniques are recommended for stability-indicating methods for these compounds?

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. For these derivatives, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common and effective technique for separating the parent compound from its degradants.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products by providing mass information.[11][12]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to definitively elucidate the structure of isolated degradation products.[11]

What are the typical forced degradation conditions I should use?

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating methods.[1][8][13] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature or 40°C for 24-48 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Exposure to a light source according to ICH Q1B guidelines.[5][6]

These conditions should be adjusted to achieve a target degradation of 5-20%.[8][9]

How should I present the data from my stability studies?

Quantitative data should be summarized in tables for clarity and easy comparison. Below are examples of how to present data from forced degradation and accelerated stability studies.

Summary of Forced Degradation Studies
Stress Condition% Assay of Parent Compound% DegradationNo. of DegradantsRRT of Major Degradant
0.1 M HCl (60°C, 48h)85.214.820.78
0.1 M NaOH (40°C, 24h)89.710.310.85
3% H₂O₂ (RT, 24h)82.117.930.65, 0.91
Thermal (80°C, 48h)94.55.511.15
Photolytic (ICH Q1B)91.38.720.95

RRT = Relative Retention Time

Accelerated Stability Study Data (40°C / 75% RH)
Time Point% Assay of Parent CompoundTotal Degradants (%)Appearance
Initial99.80.2White Powder
1 Month98.91.1White Powder
3 Months97.52.5White Powder
6 Months95.34.7Off-white Powder

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, and 12 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid therm Thermal (80°C, Dry Heat) stock->therm photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/PDA acid->hplc Neutralize & Inject base->hplc Neutralize & Inject oxid->hplc Neutralize & Inject therm->hplc Neutralize & Inject photo->hplc Neutralize & Inject lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis (Light) parent 1-(4-Fluorophenyl)-2-oxopyrrolidine- 3-carboxylic acid hydro Ring-Opened Product (Amino Acid Derivative) parent->hydro Lactam Cleavage n_oxide N-Oxide Derivative parent->n_oxide N-Oxidation hydroxyl Hydroxylated Pyrrolidine Ring parent->hydroxyl C-H Oxidation photo_ox Photo-oxidized Products parent->photo_ox Radical Reactions isomer Isomers parent->isomer Isomerization

Caption: Potential degradation pathways.

References

Optimization of reaction conditions for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established method for synthesizing 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids is the reaction of a substituted aniline with itaconic acid. In this specific case, 4-fluoroaniline is reacted with itaconic acid in a suitable solvent, typically water, under reflux conditions. The reaction proceeds through a Michael addition of the aniline to the itaconic acid, followed by an intramolecular cyclization via amide formation to yield the desired product.

Q2: What are the typical starting materials and reagents required?

A2: The primary starting materials are 4-fluoroaniline and itaconic acid. Water is commonly used as the solvent. For the workup and purification, you will likely need a base (e.g., sodium hydroxide) and an acid (e.g., hydrochloric acid) for pH adjustment and precipitation of the product.

Q3: What is the expected yield for this reaction?

A3: While specific yield data for this compound is not extensively reported in the provided literature, analogous syntheses with different substituted anilines can provide an estimate. For example, the synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid from 2,4-difluoroaniline and itaconic acid in water resulted in a yield of 73%[1]. Similarly, the reaction of 4-acetamidoaniline with itaconic acid in water afforded a 96% yield of the corresponding product[2]. Based on these examples, a yield in the range of 70-95% can be reasonably expected under optimized conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on established procedures for similar compounds[1][2].

Materials:

  • 4-Fluoroaniline

  • Itaconic acid

  • Deionized water

  • 5% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 eq), itaconic acid (1.2-1.5 eq), and deionized water. The use of a slight excess of itaconic acid can help drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring. The reaction time can vary, but based on analogous preparations, a duration of 12 to 22 hours is recommended[1][2]. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product may form upon cooling.

  • Workup - Dissolution and Filtration: Filter the crude precipitate. Dissolve the collected solid in a 5% aqueous sodium hydroxide solution. This step deprotonates the carboxylic acid, forming a water-soluble sodium salt and allowing for the removal of non-acidic impurities. Filter this basic solution to remove any insoluble materials.

  • Workup - Acidification and Isolation: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of approximately 1-2. This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.

  • Purification: Filter the precipitated product, wash it with cold deionized water to remove any residual salts, and dry it under vacuum to obtain the final product.

Data Presentation

Table 1: Summary of Reaction Conditions for Analogous Syntheses

Starting AnilineSolventTemperatureTime (h)Yield (%)Reference
2,4-DifluoroanilineWaterReflux2273[1]
4-AcetamidoanilineWaterReflux1296[2]

Troubleshooting Guide

Q4: I am getting a very low yield. What could be the problem?

A4: Low yields can result from several factors:

  • Incomplete reaction: The reaction may require a longer reflux time. Monitor the reaction progress using TLC until the starting materials are consumed.

  • Suboptimal stoichiometry: Ensure that a slight excess of itaconic acid is used to drive the reaction forward.

  • Inefficient precipitation: During the workup, make sure the solution is sufficiently acidified to a pH of 1-2 to ensure complete precipitation of the carboxylic acid product. Cooling the solution in an ice bath during acidification can also enhance precipitation.

  • Loss of product during workup: Be careful not to use an excessive amount of water for washing the final product, as it may have some solubility.

Q5: My final product is impure. How can I improve its purity?

A5: Impurities can arise from unreacted starting materials or side products.

  • Unreacted 4-fluoroaniline: This can often be removed during the basic wash in the workup, as 4-fluoroaniline is less soluble in aqueous base compared to the deprotonated product.

  • Unreacted itaconic acid: Washing the final product thoroughly with cold water should remove any residual water-soluble itaconic acid.

  • Recrystallization: If the product is still impure, consider recrystallization from a suitable solvent system, such as a mixture of methanol and water, as has been used for similar compounds[1].

Q6: The reaction is not proceeding to completion, even after extended refluxing. What can I do?

A6: If the reaction stalls, consider the following:

  • Solvent effects: While water is a common solvent, exploring other high-boiling polar solvents could be beneficial. However, water is often preferred for its environmental and safety profile.

  • Catalysis: Although this reaction is typically performed without a catalyst, the addition of a catalytic amount of a mild acid or base could potentially accelerate the reaction rate. However, this would require careful optimization to avoid side reactions.

Visualizations

Reaction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-Fluoroaniline, Itaconic Acid, and Water reflux Reflux for 12-22 hours start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter_crude Filter Crude Product cool->filter_crude dissolve_base Dissolve in 5% NaOH filter_crude->dissolve_base filter_insoluble Filter Insoluble Impurities dissolve_base->filter_insoluble acidify Acidify with HCl to pH 1-2 filter_insoluble->acidify filter_product Filter Pure Product acidify->filter_product wash Wash with Cold Water filter_product->wash dry Dry Under Vacuum wash->dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Impurity Issues issue Low Yield or Impure Product incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Check Reaction stoichiometry Incorrect Stoichiometry? issue->stoichiometry Check Reagents precipitation Inefficient Precipitation? issue->precipitation Check Workup unreacted_sm Unreacted Starting Material? issue->unreacted_sm Check Purity side_products Side Products Present? issue->side_products Check Purity incomplete_rxn_sol Increase reflux time. Monitor with TLC. incomplete_rxn->incomplete_rxn_sol stoichiometry_sol Use slight excess of itaconic acid (1.2-1.5 eq). stoichiometry->stoichiometry_sol precipitation_sol Ensure pH is 1-2. Cool in ice bath during acidification. precipitation->precipitation_sol unreacted_sm_sol Ensure efficient basic wash and final water wash. unreacted_sm->unreacted_sm_sol side_products_sol Recrystallize from a suitable solvent (e.g., Methanol/Water). side_products->side_products_sol

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting purification of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for chromatographic purification?

A1: Understanding the physicochemical properties of the target compound is crucial for developing a successful purification strategy.

  • Structure: this compound contains a carboxylic acid group, a lactam ring, and a fluorophenyl moiety.

  • Polarity: The presence of the carboxylic acid and amide groups makes it a relatively polar molecule. The predicted XlogP value is 1.8, indicating a degree of hydrophilicity.[1]

  • Acidity: The carboxylic acid group is the primary ionizable functional group. The pKa of a typical carboxylic acid is in the range of 4-5. This means the charge of the molecule is pH-dependent. At a pH below its pKa, the compound will be in its neutral, protonated form, while at a pH above its pKa, it will be in its anionic, deprotonated form.

Q2: Which chromatographic technique is most suitable for purifying this compound?

A2: The choice of chromatographic technique depends on the purity requirements, scale of purification, and the nature of the impurities. Several options can be considered:

  • Reverse-Phase Chromatography (RPC): This is often the first choice for purifying polar to moderately nonpolar compounds. By manipulating the mobile phase pH, the retention of the acidic compound can be effectively controlled.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that show poor retention in RPC.[2][3][4]

  • Ion-Exchange Chromatography (IEC): Specifically, anion-exchange chromatography can be very effective for purifying carboxylic acids, as it separates molecules based on their charge.[5][6][7]

  • Normal-Phase Chromatography (NPC): While less common for polar compounds due to potential for strong, irreversible adsorption to the stationary phase, it can sometimes be used with appropriate mobile phases.

Troubleshooting Guides by Chromatographic Technique

Reverse-Phase Chromatography (RPC)

Issue 1: Poor retention (compound elutes in the void volume).

  • Cause: The compound is too polar for the mobile phase conditions, or it is ionized and therefore has reduced interaction with the nonpolar stationary phase.

  • Solution:

    • Decrease Mobile Phase Polarity: Increase the proportion of the aqueous component in the mobile phase.

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 1-2 pH units below the compound's pKa (typically pH 2.5-3.5 for carboxylic acids). This will suppress the ionization of the carboxylic acid group, making the compound more neutral and increasing its retention on the nonpolar stationary phase. Acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly used.[8]

Issue 2: Peak tailing.

  • Cause: Secondary interactions between the analyte and the stationary phase, often due to interactions with residual silanol groups on the silica support. This is common for acidic compounds.

  • Solution:

    • Mobile Phase pH Adjustment: As with poor retention, lowering the mobile phase pH can reduce peak tailing by minimizing the interaction of the ionized analyte with the stationary phase.

    • Use of Additives: Adding a small concentration of a competing acid (like TFA) to the mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.

    • Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of polar or acidic compounds.

Issue 3: Poor resolution from impurities.

  • Cause: Insufficient selectivity between the target compound and impurities under the current chromatographic conditions.

  • Solution:

    • Optimize Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa) to alter selectivity.

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.

    • pH Adjustment: Varying the mobile phase pH can change the elution order of ionizable impurities relative to the target compound.

Parameter Recommendation for RPC of this compound
Stationary Phase C18, C8
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Acetic Acid or 0.05% TFA
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B.
pH 2.5 - 3.5
Detection UV (aromatic ring suggests absorption around 254 nm)
Hydrophilic Interaction Liquid Chromatography (HILIC)

Issue: No retention or poor peak shape.

  • Cause: The mobile phase is too polar, or the stationary phase is not properly equilibrated. HILIC relies on a water-enriched layer on the stationary phase for partitioning.

  • Solution:

    • Decrease Mobile Phase Polarity: Increase the concentration of the organic solvent (typically acetonitrile) in the mobile phase. The starting mobile phase should be highly organic (e.g., 95% acetonitrile).[9]

    • Proper Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions to establish the aqueous layer on the stationary phase.

    • Mobile Phase Additives: The addition of a small amount of a buffer (e.g., ammonium formate or ammonium acetate) can improve peak shape and reproducibility.

Parameter Recommendation for HILIC of this compound
Stationary Phase Amide, Diol, or bare Silica
Mobile Phase A Acetonitrile
Mobile Phase B Water with a buffer (e.g., 10 mM Ammonium Formate, pH 3-5)
Gradient Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B.
Sample Solvent Dissolve the sample in a solvent with a composition as close as possible to the initial mobile phase.
Ion-Exchange Chromatography (IEC)

Issue: Compound does not bind to the column or elutes with the wash.

  • Cause: The pH of the loading buffer is not appropriate for the compound to be in its charged state, or the ionic strength of the buffer is too high.

  • Solution:

    • Adjust Loading Buffer pH: For anion-exchange chromatography, the pH of the loading buffer should be at least 1-2 pH units above the pKa of the carboxylic acid to ensure it is deprotonated and carries a negative charge.

    • Low Ionic Strength Loading Buffer: Use a loading buffer with low ionic strength to facilitate the binding of the charged compound to the resin.

Issue: Compound binds too strongly and cannot be eluted.

  • Cause: The elution conditions are not strong enough to displace the compound from the resin.

  • Solution:

    • Increase Elution Buffer Ionic Strength: Use a salt gradient (e.g., NaCl or KCl) with increasing concentration to elute the bound compound.

    • Change Elution Buffer pH: Decrease the pH of the elution buffer to neutralize the charge on the carboxylic acid, causing it to be released from the anion-exchange resin.

Parameter Recommendation for IEC of this compound
Stationary Phase Strong Anion Exchanger (SAX) or Weak Anion Exchanger (WAX)
Loading Buffer Low ionic strength buffer with pH > pKa (e.g., 20 mM Tris-HCl, pH 7.5)
Elution Buffer Increasing salt gradient (e.g., 0-1 M NaCl in loading buffer) or a decreasing pH gradient.

Detailed Experimental Protocol: Reverse-Phase HPLC Purification

This protocol provides a starting point for the purification of this compound using reverse-phase HPLC. Optimization will likely be required.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm for analytical scale, larger for preparative).

  • HPLC-grade water, acetonitrile, and formic acid.

  • Sample of crude this compound.

  • Volumetric flasks and pipettes.

  • 0.22 µm syringe filters.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases by sonication or helium sparging.

3. Sample Preparation:

  • Dissolve the crude sample in a suitable solvent, preferably the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

4. HPLC Method:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)

  • Injection Volume: 10 µL (analytical scale)

  • Detection Wavelength: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

5. Data Analysis and Fraction Collection:

  • Monitor the chromatogram for the elution of the target compound.

  • Collect fractions corresponding to the main peak.

  • Analyze the collected fractions for purity by re-injecting a small aliquot.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Workflow start Start Purification rpc Reverse-Phase Chromatography start->rpc Initial Attempt hilic HILIC start->hilic Highly Polar Compound iec Ion-Exchange Chromatography start->iec Ionizable Compound rpc_retention Poor Retention? rpc->rpc_retention rpc_tailing Peak Tailing? rpc_retention->rpc_tailing No rpc_sol1 Decrease Mobile Phase Polarity & Lower pH rpc_retention->rpc_sol1 Yes rpc_resolution Poor Resolution? rpc_tailing->rpc_resolution No rpc_sol2 Lower pH, Use Additives, Change Column rpc_tailing->rpc_sol2 Yes rpc_success Successful Purification rpc_resolution->rpc_success No rpc_sol3 Optimize Gradient, Change Organic Modifier, Adjust pH rpc_resolution->rpc_sol3 Yes rpc_sol1->rpc Re-run rpc_sol2->rpc Re-run rpc_sol3->rpc Re-run

Caption: Troubleshooting workflow for the purification of this compound.

Compound_Structure cluster_compound This compound cluster_phenyl N1 N C2 C=O N1->C2 C1_ph C N1->C1_ph C3 CH C2->C3 C4 CH₂ C3->C4 COOH COOH C3->COOH C5 CH₂ C4->C5 C5->N1 C2_ph CH C1_ph->C2_ph C3_ph CH C2_ph->C3_ph C4_ph C-F C3_ph->C4_ph C5_ph CH C4_ph->C5_ph C6_ph CH C5_ph->C6_ph C6_ph->C1_ph

References

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on impurity reduction through adjustments in reaction and purification parameters.

Q1: My final product shows the presence of unreacted 4-fluoroaniline and itaconic acid. How can I improve the reaction conversion?

A1: Incomplete conversion is a common issue, often stemming from suboptimal reaction conditions. The aza-Michael addition of an aromatic amine like 4-fluoroaniline to itaconic acid can be sluggish. Consider the following adjustments:

  • Reaction Time: Prolonging the reflux time can drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Stoichiometry: While a 1:1 molar ratio is theoretically sound, using a slight excess of itaconic acid (e.g., 1.1 to 1.2 equivalents) can help to ensure the complete consumption of the more expensive 4-fluoroaniline.

  • Temperature: Ensure the reaction mixture is maintained at a consistent and vigorous reflux. Inadequate heating can lead to a slower reaction rate.

Q2: I have identified an impurity with the same mass as my product. How can I minimize the formation of isomers?

A2: The presence of an isomer likely indicates the formation of 1-(4-fluorophenyl)-5-oxopyrrolidine-4-carboxylic acid, which can arise from the isomerization of itaconic acid to citraconic or mesaconic acid under thermal conditions, followed by reaction with 4-fluoroaniline. To mitigate this:

  • Temperature Control: While reflux is necessary, excessive or prolonged heating at very high temperatures can promote isomerization. Maintain a controlled reflux and avoid unnecessarily long reaction times once the starting materials are consumed.

  • pH Control: The isomerization of itaconic acid can be influenced by the pH of the reaction medium. While the reaction is typically run in water without pH adjustment, ensuring the starting materials are of good quality and free from acidic or basic impurities can help.

Q3: My purified product has a lower than expected yield and still contains minor impurities. What purification strategy is most effective?

A3: A multi-step purification approach is often necessary to achieve high purity.

  • Acid-Base Extraction: This is a highly effective method for removing neutral and basic impurities. The crude product, being a carboxylic acid, can be dissolved in an aqueous basic solution (e.g., 5% sodium hydroxide), filtered to remove any insoluble impurities, and then re-precipitated by acidifying the filtrate with an acid like hydrochloric acid to a pH of about 1-2.[1]

  • Recrystallization: After acid-base purification, recrystallization is crucial for removing closely related impurities, such as isomers. A mixed solvent system is often effective. For a related compound, recrystallization from a mixture of methanol and water (1:1) has been reported to be successful.[1] Experiment with different solvent systems like ethanol/water or isopropanol/water to find the optimal conditions for your product.

Q4: I am observing a significant amount of a higher molecular weight impurity. What could this be and how can I prevent its formation?

A4: The formation of a higher molecular weight impurity could be due to dimerization or polymerization. This can occur if the intermediate Michael adduct reacts with another molecule of itaconic acid or 4-fluoroaniline.

  • Control of Stoichiometry: Using a slight excess of the Michael acceptor (itaconic acid) can sometimes minimize the formation of adducts from the reaction of the intermediate with the amine.

  • Reaction Concentration: Running the reaction at a more dilute concentration may disfavor intermolecular side reactions that lead to dimers.

Frequently Asked Questions (FAQs)

Q: What is the typical synthetic route for this compound?

A: The most common synthesis involves the reaction of 4-fluoroaniline with itaconic acid in a suitable solvent, typically water, under reflux conditions.[1] The reaction proceeds via an aza-Michael addition of the aniline to the double bond of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Q: What are the most common impurities to expect in this synthesis?

A: The primary impurities include:

  • Unreacted starting materials: 4-fluoroaniline and itaconic acid.

  • Isomeric products: Resulting from the thermal isomerization of itaconic acid.

  • Dimeric or oligomeric species: Formed through side reactions of the intermediate product.

Q: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A: High-Performance Liquid Chromatography (HPLC) is the gold standard for both monitoring the reaction progress and quantifying the purity of the final product.[2] Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction. For structural elucidation of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the purity of this compound. Please note that these are representative values and actual results may vary.

Experiment ID Molar Ratio (Aniline:Acid) Reflux Time (hours) Product Purity (%) Unreacted Aniline (%) Isomeric Impurities (%) Other Impurities (%)
11:11285852
21:1.21292152
31:12490262
41:1.22496<13<1

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser, add 4-fluoroaniline (1.0 eq), itaconic acid (1.2 eq), and water (10 mL per gram of 4-fluoroaniline).

  • Heat the mixture to reflux with stirring.

  • Maintain the reflux for 24 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated crude product and wash with cold water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product in a 5% aqueous sodium hydroxide solution.

  • Filter the solution to remove any insoluble material.

  • Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH reaches 1-2.

  • Collect the precipitated pure product by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the purified product under vacuum.

Protocol 3: Purification by Recrystallization
  • Dissolve the purified product from Protocol 2 in a minimal amount of hot methanol.

  • Slowly add hot water to the solution until it becomes slightly turbid.

  • Add a small amount of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash with a cold methanol/water (1:1) mixture.

  • Dry the crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-Fluoroaniline + Itaconic Acid reflux Reflux in Water start->reflux crude Crude Product reflux->crude acid_base Acid-Base Extraction crude->acid_base recrystallization Recrystallization acid_base->recrystallization pure Pure Product recrystallization->pure hplc HPLC Analysis pure->hplc

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_impurities Identify Impurity Type cluster_solutions Potential Solutions start Problem: High Impurity Level unreacted Unreacted Starting Materials start->unreacted isomers Isomeric Impurities start->isomers high_mw High MW Impurities start->high_mw increase_time Increase Reaction Time unreacted->increase_time adjust_stoich Adjust Stoichiometry unreacted->adjust_stoich control_temp Control Temperature isomers->control_temp purification Optimize Purification isomers->purification high_mw->adjust_stoich dilution Increase Dilution high_mw->dilution

Caption: Logical troubleshooting flow for addressing high impurity levels in the synthesis.

References

Technical Support Center: Production of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis, purification, and scale-up of this compound.

Issue 1: Low or Inconsistent Yields in Laboratory-Scale Synthesis

  • Question: My reaction yield for the synthesis of this compound from 4-fluoroaniline and itaconic acid is consistently low and varies between batches. What are the potential causes and how can I improve it?

  • Answer: Low and inconsistent yields in this reaction can stem from several factors. A systematic approach to troubleshooting is recommended. Common causes include:

    • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Ensure the reaction is carried out at the optimal temperature, typically at reflux in water, for a sufficient duration (e.g., 12-22 hours).[1] Small-scale trial reactions can help determine the ideal parameters for your specific setup.

    • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

    • Purity of Reagents: Impurities in the starting materials, 4-fluoroaniline and itaconic acid, can lead to side reactions and the formation of by-products, thus reducing the yield of the desired product. Always use reagents of appropriate purity.

    • Inefficient Mixing: Inadequate stirring can lead to localized temperature gradients and poor reaction kinetics, resulting in lower yields. Ensure the stirring is vigorous enough for the reaction scale.

    • Product Isolation and Purification: Losses can occur during the workup and purification steps. The product is typically isolated by filtration after cooling the reaction mixture. Purification often involves dissolving the crude product in an aqueous base (like 5% sodium hydroxide), filtering to remove insoluble impurities, and then re-acidifying the filtrate to precipitate the purified product.[1] Each of these steps should be optimized to minimize product loss.

Issue 2: Formation of Impurities and By-products

  • Question: I am observing significant impurities in my final product. What are the likely by-products in the synthesis of this compound and how can I minimize their formation?

  • Answer: Impurity profiling is crucial for ensuring the quality and safety of the final product.[2][3][4] In the synthesis of this compound, potential impurities can arise from starting materials, intermediates, and side reactions.

    • Unreacted Starting Materials: The presence of unreacted 4-fluoroaniline or itaconic acid is a common impurity. This can be minimized by ensuring the correct stoichiometry and allowing for sufficient reaction time.

    • Isomeric By-products: While the reaction of anilines with itaconic acid generally leads to the desired N-substituted 2-oxopyrrolidine-3-carboxylic acid, the formation of isomeric impurities is possible, although less common under typical reaction conditions.

    • Degradation Products: The product may be susceptible to degradation under harsh reaction or workup conditions. Avoid excessively high temperatures or prolonged exposure to strong acids or bases.

    • Prevention Strategies:

      • Use high-purity starting materials.

      • Optimize reaction conditions (temperature, time, stoichiometry) to favor the formation of the desired product.

      • Implement a robust purification procedure, such as the base-acid workup described above, to effectively remove impurities.[1]

      • Characterize impurities using techniques like LC-MS and NMR to understand their structure and origin, which can inform further process optimization.

Issue 3: Challenges in Scaling Up Production

  • Question: We are planning to scale up the synthesis of this compound. What are the critical challenges we should anticipate and how can we address them?

  • Answer: Scaling up a chemical synthesis from the laboratory to a pilot plant or industrial scale introduces several challenges that can impact reaction performance, safety, and product quality.[5][6][7][8][9]

    • Heat Transfer and Exotherm Control: The reaction of anilines with itaconic acid can be exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[10][11] This can lead to a temperature increase, potentially causing side reactions, product degradation, or even a runaway reaction.

      • Mitigation: Use a reactor with adequate cooling capacity. Implement controlled addition of one of the reactants to manage the rate of heat generation. Conduct calorimetric studies (e.g., using a reaction calorimeter) to understand the thermal profile of the reaction and determine safe operating parameters.

    • Mixing Efficiency: Achieving efficient mixing in large reactors is more challenging than in a laboratory flask.[12] Poor mixing can lead to non-uniform reaction conditions and lower yields.

      • Mitigation: Select an appropriate agitator design and stirring speed for the reactor size and reaction mixture viscosity. Computational Fluid Dynamics (CFD) modeling can be used to optimize mixing.

    • Crystallization and Polymorphism: The physical form of the final product is critical in pharmaceutical applications.[13][14][15][16] Different crystalline forms (polymorphs) can have different physical properties, such as solubility and stability.

      • Mitigation: Develop a controlled crystallization process to consistently produce the desired polymorphic form. This involves carefully controlling factors like solvent system, cooling rate, and agitation.[17] Conduct polymorphism screening studies to identify all possible crystalline forms and their thermodynamic relationships.

    • Impurity Profile at Scale: Minor impurities at the lab scale can become significant at a larger scale.[5]

      • Mitigation: Thoroughly analyze the impurity profile of batches produced at the pilot scale. Develop and validate analytical methods to detect and quantify all potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis involves the reaction of 4-fluoroaniline with itaconic acid. The reaction is typically carried out in water at reflux temperature. The intermediate, 4-(4-fluorophenylamino)-3-carboxybutanoic acid, is generally not isolated as it undergoes in-situ cyclization to form the desired this compound.

Q2: What are the recommended purification methods for this compound?

A2: A common and effective purification method is recrystallization. An alternative and often more effective method for removing certain impurities involves dissolving the crude product in an aqueous solution of a base, such as sodium hydroxide, to form the water-soluble carboxylate salt. Insoluble impurities can then be removed by filtration. The filtrate is subsequently acidified with a mineral acid, like hydrochloric acid, to precipitate the purified carboxylic acid, which is then collected by filtration and dried.[1]

Q3: How can I confirm the structure and purity of the final product?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities.

  • Elemental Analysis: To confirm the elemental composition.

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction should be conducted in a well-ventilated fume hood. When scaling up, a thorough process safety assessment should be conducted to identify and mitigate potential hazards, particularly those related to the reaction exotherm.

Data Presentation

Table 1: Typical Reaction Parameters for Laboratory-Scale Synthesis

ParameterValueReference
Reactants 4-fluoroaniline, Itaconic acidGeneral literature
Solvent Water[1]
Reaction Temperature Reflux (~100 °C)[1]
Reaction Time 12 - 22 hours[1]
Molar Ratio (Aniline:Itaconic Acid) 1 : 1.2 - 1.5General literature
Typical Yield 70 - 95%[1]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Suboptimal reaction conditionsOptimize temperature, time, and concentration.
Incomplete reactionMonitor reaction progress with TLC/HPLC.
Impure reagentsUse high-purity starting materials.
Impurity Formation Side reactionsOptimize reaction conditions to minimize by-products.
Unreacted starting materialsEnsure correct stoichiometry and sufficient reaction time.
DegradationAvoid harsh workup conditions.
Scale-Up Issues Poor heat transferUse a reactor with adequate cooling; control reagent addition.
Inefficient mixingOptimize agitator design and speed.
Inconsistent crystal formDevelop a controlled crystallization process; conduct polymorphism screening.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a general guideline based on literature procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroaniline (1.0 eq) and itaconic acid (1.2 eq).

  • Solvent Addition: Add water to the flask to achieve a suitable concentration (e.g., 4-5 mL of water per gram of aniline).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for 12-22 hours. Monitor the reaction progress by TLC or HPLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product will precipitate out of the solution.

  • Filtration: Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Purification (Base-Acid Workup):

    • Suspend the crude product in water.

    • Slowly add a 5% aqueous solution of sodium hydroxide with stirring until the solid completely dissolves.

    • Filter the solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH ~1-2).

    • The purified product will precipitate.

  • Final Isolation and Drying: Collect the purified product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reactants 4-Fluoroaniline + Itaconic Acid reaction Reflux in Water reactants->reaction 12-22h, 100°C cooling Cooling & Precipitation reaction->cooling filtration1 Filtration (Crude) cooling->filtration1 base_dissolution Dissolution in aq. NaOH filtration1->base_dissolution filtration2 Filtration (Impurities) base_dissolution->filtration2 acidification Acidification with HCl filtration2->acidification filtration3 Filtration (Pure) acidification->filtration3 drying Drying filtration3->drying product 1-(4-Fluorophenyl)-2-oxopyrrolidine- 3-carboxylic acid drying->product

Caption: General experimental workflow for the synthesis and purification of this compound.

scale_up_challenges cluster_challenges Key Scale-Up Challenges cluster_solutions Mitigation Strategies heat_transfer Heat Transfer & Exotherm Control calorimetry Reaction Calorimetry heat_transfer->calorimetry controlled_addition Controlled Reagent Addition heat_transfer->controlled_addition mixing Mixing Efficiency agitator_design Optimized Agitator Design mixing->agitator_design crystallization Crystallization & Polymorphism polymorph_screening Polymorphism Screening crystallization->polymorph_screening controlled_crystallization Controlled Crystallization crystallization->controlled_crystallization impurities Impurity Profile Control process_analytics Process Analytical Technology (PAT) impurities->process_analytics

Caption: Major challenges and corresponding mitigation strategies for scaling up the production of this compound.

References

Validation & Comparative

Comparative Bioactivity of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid derivatives. The following sections detail their anticancer and antimicrobial properties, supported by available experimental data and detailed methodologies for key assays.

While specific bioactivity data for this compound is limited in the reviewed literature, extensive research on structurally similar analogs, particularly 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, offers valuable insights into the potential therapeutic applications of this class of compounds. These derivatives have demonstrated notable anticancer and antimicrobial activities, suggesting that the 1-(4-Fluorophenyl) scaffold is a promising starting point for the development of novel therapeutic agents.

Anticancer Activity

Derivatives of the 1-phenyl-2-oxopyrrolidine-3-carboxylic acid core structure have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some pyrrolidine derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

A significant body of research has focused on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives, revealing that modifications to the carboxylic acid group can lead to potent anticancer agents. Hydrazone-containing derivatives, in particular, have been identified as highly cytotoxic against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and melanoma (A375) cell lines.[1][2]

Comparative Anticancer Bioactivity Data

The following table summarizes the half-maximal effective concentration (EC50) values for a selection of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives, highlighting their cytotoxic activity against various cancer cell lines.

Compound IDDerivative StructureMDA-MB-231 EC50 (µM)PPC-1 EC50 (µM)A375 EC50 (µM)
7b N'-((5-nitrothiophen-2-yl)methylene)>10016.0 ± 2.16.4 ± 1.1
9a N'-benzylidene>10036.5 ± 4.518.2 ± 2.3
9c N'-(4-chlorobenzylidene)86.2 ± 9.818.1 ± 2.09.5 ± 1.2
9e N'-(4-bromobenzylidene)68.3 ± 7.514.2 ± 1.88.1 ± 1.0
9f N'-(4-methylbenzylidene)95.4 ± 10.112.1 ± 1.57.5 ± 0.9
10 Alkylated N'-(4-bromobenzylidene)75.1 ± 8.315.8 ± 1.98.9 ± 1.1

Data extracted from studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which serve as a proxy for the potential activity of 1-(4-fluorophenyl) analogs.[1]

Antimicrobial Activity

In addition to anticancer properties, various derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acids have been evaluated for their antimicrobial activity. Studies on 1-(2-hydroxyphenyl)- and 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown that these compounds can exhibit significant antibacterial effects, particularly against Gram-positive bacteria.

Comparative Antimicrobial Bioactivity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against representative bacterial strains.

Parent CompoundDerivativeTarget OrganismMIC (µg/mL)
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHydrazone with a 5-nitrothien-2-yl moietyCandida auris16
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid5-Fluorobenzimidazole with a 3,5-dichloro-2-hydroxyphenyl substituentMethicillin-resistant S. aureus (MRSA) TCH 15168
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidHydrazone with a benzylidene moietyS. aureus (ATCC 9144)3.9
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidHydrazone with a 5-nitrothien-2-yl fragmentS. aureus (ATCC 9144)7.8

Data from studies on various substituted 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives highlight the potential for antimicrobial activity within this compound class.[3][4]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The EC50 value is determined from the dose-response curve.

Wound Healing (Scratch) Assay for Cell Migration

The wound healing assay is a method to study cell migration in vitro.

Protocol:

  • Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.

  • Imaging (Time 0): Capture initial images of the scratch.

  • Compound Treatment: Treat the cells with the test compounds at a non-toxic concentration.

  • Time-Lapse Imaging: Acquire images of the scratch at regular intervals (e.g., every 12 or 24 hours) for 48-72 hours.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Visualizing Potential Mechanisms and Workflows

To illustrate the potential mechanism of action and the experimental workflow for evaluating these compounds, the following diagrams are provided.

G cluster_0 Experimental Workflow: Anticancer Activity start Synthesized Derivatives assay_screening MTT Assay (Cytotoxicity Screening) start->assay_screening active_compounds Identify Active Compounds (Low EC50) assay_screening->active_compounds migration_assay Wound Healing Assay (Migration) active_compounds->migration_assay pathway_analysis Mechanism of Action Studies (e.g., Western Blot for MAPK pathway) migration_assay->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: Workflow for anticancer evaluation.

G cluster_1 Potential Signaling Pathway: MAPK/ERK Cascade extracellular_signal Growth Factors / Mitogens receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cellular_response Cell Proliferation, Survival, Differentiation transcription_factors->cellular_response inhibitor Pyrrolidine Derivative inhibitor->erk Inhibition

Caption: Potential inhibition of the MAPK/ERK pathway.

References

A Comparative Guide to 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid and Other Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid and its analogues, focusing on their synthesis, anticancer, and antimicrobial properties. Due to the limited publicly available data on the biological activity of this compound, this guide leverages experimental data from closely related derivatives to infer its potential performance based on structure-activity relationships (SAR).

I. Chemical Structures

The core structure under consideration is 1-aryl-2-oxopyrrolidine-3-carboxylic acid, with variations in the substitution pattern on the aryl ring.

Compound IDStructureIUPAC Name
Target Compound this compoundThis compound
Analogue 1 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Analogue 2 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Analogue 3 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

II. Comparative Performance Data

The following tables summarize the available quantitative data for various 1-aryl-2-oxopyrrolidine-3-carboxylic acid derivatives, focusing on their anticancer and antimicrobial activities. It is important to note that the parent carboxylic acids often serve as scaffolds for further derivatization, and their direct biological activity can be modest.

Anticancer Activity

The anticancer activity of these compounds is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) is a common metric, with lower values indicating higher potency.

Table 1: In Vitro Anticancer Activity of 1-Aryl-2-oxopyrrolidine-3-carboxylic Acid Derivatives

CompoundCancer Cell LineAssayMetricValue (µM)Reference
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Analogue 1)MDA-MB-231 (Breast)MTTEC50> 200[1]
PPC-1 (Prostate)MTTEC50> 200[1]
A375 (Melanoma)MTTEC50> 200[1]
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Analogue 2)A549 (Lung)MTT% Viability @ 100µM63.4[2]
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (Analogue 3)A549 (Lung)MTT% Viability @ 100µM78-86[3]

Note: The direct anticancer activity of the parent carboxylic acids appears to be low. However, their hydrazide and subsequent hydrazone derivatives show significantly enhanced cytotoxicity. For instance, certain hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit EC50 values in the low micromolar range against the same cell lines[1].

Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of 1-Aryl-2-oxopyrrolidine-3-carboxylic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Analogue 2)S. aureus, E. faecalis, C. difficile> 128[4]
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidS. aureus, L. monocytogenes, B. cereus, E. coliNot specified, but derivatives show activity[5]

Note: Similar to the anticancer data, the parent carboxylic acids demonstrate limited antimicrobial activity. Their derivatization, particularly into hydrazones, leads to potent antimicrobial agents. For example, a 5-nitrothien-2-yl hydrazone derivative of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited an MIC of 7.8 µg/mL against several bacterial strains[5].

III. Structure-Activity Relationship (SAR) and Discussion

Based on the available data, the following SAR trends can be observed for 1-aryl-2-oxopyrrolidine-3-carboxylic acid derivatives:

  • Core Scaffold Activity: The underivatized 1-aryl-2-oxopyrrolidine-3-carboxylic acid core generally exhibits weak intrinsic anticancer and antimicrobial activity. It primarily serves as a versatile building block for the synthesis of more potent compounds.

  • Impact of Phenyl Ring Substitution: The nature and position of substituents on the 1-phenyl ring influence the biological activity of the derivatives.

    • Fluorine Substitution: The presence of fluorine atoms, as seen in the 2,4-difluoro analogue, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While the parent acid shows low activity, its derivatives are potent, suggesting the fluorinated phenyl ring is a favorable moiety for biological interactions.

    • Hydroxyl Substitution: The 2-hydroxy substitution provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets.

    • Acetamido Substitution: The 4-acetamido group also serves as a point for further derivatization and can influence the electronic properties of the phenyl ring.

  • Derivatization of the Carboxylic Acid: The most significant enhancement in biological activity is achieved through the derivatization of the 3-carboxylic acid group. Conversion to a carbohydrazide and subsequent condensation to form hydrazones are particularly effective strategies for increasing both anticancer and antimicrobial potency. This is likely due to the introduction of an azomethine (-C=N-) linkage and the extension of the molecule with various aromatic and heterocyclic moieties, which can engage in more extensive interactions with biological targets.

Inference for this compound:

Given the observed trends, it is plausible to predict that this compound itself would exhibit modest biological activity. However, its strategic advantage lies in the presence of the 4-fluorophenyl group. This moiety is known to improve pharmacokinetic properties, such as metabolic stability and membrane permeability, and can enhance binding to target proteins through favorable interactions. Therefore, this compound is expected to be an excellent starting material for the synthesis of potent anticancer and antimicrobial agents, particularly upon derivatization of its carboxylic acid group into hydrazones and other heterocyclic systems. The 4-fluoro substituent is likely to confer advantageous properties to these derivatives compared to their non-fluorinated counterparts.

IV. Experimental Protocols

General Synthesis of 1-Aryl-2-oxopyrrolidine-3-carboxylic Acids

The synthesis of the 1-aryl-2-oxopyrrolidine-3-carboxylic acid scaffold is typically achieved through a one-pot reaction involving the condensation of an appropriate aniline with itaconic acid.

Protocol:

  • A mixture of the corresponding aniline (1.0 equivalent) and itaconic acid (1.2-1.5 equivalents) in water is refluxed for 12-24 hours.

  • The reaction mixture is then cooled, and the resulting precipitate is filtered.

  • The crude product is purified by dissolving it in an aqueous solution of a base (e.g., 5% sodium hydroxide), followed by filtration.

  • The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2 to precipitate the pure 1-aryl-2-oxopyrrolidine-3-carboxylic acid.

  • The final product is collected by filtration, washed with water, and dried.

Workflow Diagram:

G aniline Aryl Aniline reflux Reflux in Water aniline->reflux itaconic_acid Itaconic Acid itaconic_acid->reflux precipitation Cooling & Precipitation reflux->precipitation filtration1 Filtration precipitation->filtration1 dissolution Dissolution in Base filtration1->dissolution filtration2 Filtration dissolution->filtration2 acidification Acidification filtration2->acidification precipitation2 Precipitation acidification->precipitation2 filtration3 Filtration & Drying precipitation2->filtration3 product 1-Aryl-2-oxopyrrolidine-3-carboxylic acid filtration3->product

General Synthetic Workflow
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the EC50 or IC50 value is determined from the dose-response curve.

Workflow Diagram:

G seed_cells Seed Cells in 96-well Plate treat_compounds Treat with Compounds seed_cells->treat_compounds incubate_72h Incubate for 72h treat_compounds->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_viability Calculate % Viability measure_absorbance->calculate_viability

MTT Assay Workflow

V. Potential Signaling Pathways

While the exact molecular targets for these compounds are not fully elucidated in the provided literature, their anticancer and antimicrobial activities suggest interference with fundamental cellular processes.

General Anticancer Mechanism

Many cytotoxic agents induce apoptosis (programmed cell death) in cancer cells. This can occur through intrinsic or extrinsic pathways, often involving the activation of caspases and regulation by proteins from the Bcl-2 family.

Conceptual Diagram of Apoptosis Induction:

G compound Pyrrolidine Derivative cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak bcl2 Bcl-2/Bcl-xL Inhibition cell_stress->bcl2 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c bcl2->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic Apoptosis Pathway

VI. Conclusion

While direct comparative data for this compound is currently unavailable, analysis of its structurally similar analogues provides valuable insights for researchers. The 1-aryl-2-oxopyrrolidine-3-carboxylic acid scaffold is a promising and versatile starting point for the development of novel therapeutic agents. The presence of a 4-fluorophenyl moiety in the target compound is anticipated to be advantageous for developing derivatives with improved pharmacokinetic and pharmacodynamic profiles. Further derivatization of the carboxylic acid group, particularly to form hydrazones, appears to be a highly effective strategy for unlocking potent anticancer and antimicrobial activities. This guide serves as a foundational resource for scientists and professionals in drug development interested in exploring the potential of this class of pyrrolidine derivatives.

References

Validation of the anticancer effects of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the anticancer properties of novel pyrrolidinone-based compounds, presenting comparative experimental data and methodological insights for researchers in drug discovery and development.

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives, particularly the 2-oxopyrrolidine-3-carboxylic acid analogs, have garnered significant attention for their potential as anticancer agents. These compounds have demonstrated a range of activities against various cancer cell lines, indicating their promise for the development of new therapeutic agents.[3][4][5] This guide provides a comparative analysis of the anticancer effects of several analogs, supported by experimental data and detailed protocols.

Comparative Anticancer Activity

The in vitro cytotoxic effects of various 2-oxopyrrolidine-3-carboxylic acid analogs have been evaluated against a panel of human cancer cell lines. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below, offering a clear comparison of their potency.

Compound ClassDerivative/AnalogCancer Cell LineIC₅₀/EC₅₀ (µM)Reference
Diphenylamine-Pyrrolidin-2-one-Hydrazones N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazidePPC-1 (Prostate)2.5 - 20.2[3][6]
IGR39 (Melanoma)2.5 - 20.2[3][6]
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Hydrazone with N'-((5-nitrothiophen-2-yl)methylene) moiety (7b)A375 (Melanoma)6.4 ± 1.1[7][8]
Hydrazone with N'-(4-methylbenzylidene) moiety (9f)PPC-1 (Prostate)Most cytotoxic in study[7][8]
A375 (Melanoma)Most cytotoxic in study[7][8]
Spirooxindoles Compound 59SJSA-1 (Osteosarcoma)0.07[9]
Compound 60 (AA-115/APG-115)SJSA-1 (Osteosarcoma)0.06[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anticancer effects of the 2-oxopyrrolidine analogs.

1. Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231, PPC-1, A375) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1 µM to 100 µM) and incubated for a further 24-72 hours.[5][8]

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

2. Cell Migration Assay ('Wound Healing' Assay)

This assay is used to study cell migration and wound healing in a confluent monolayer of cells.

  • Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.

  • Creating the 'Wound': A sterile pipette tip is used to create a scratch or 'wound' in the monolayer.

  • Compound Treatment: The cells are washed to remove debris and then incubated with a medium containing the test compound at a non-toxic concentration.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24 hours) using a microscope.

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point. A reduction in the rate of closure compared to the control indicates an inhibitory effect on cell migration.[3][6]

3. DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Cell Treatment: Cells (e.g., HCT-116) are treated with the test compound for a specific duration (e.g., 2 hours).[10]

  • Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis buffer to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Electrophoresis: The slides are placed in an electrophoresis tank containing an alkaline buffer, and an electric field is applied. Damaged DNA, containing fragments and single-strand breaks, will migrate away from the nucleoid, forming a 'comet tail'.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[10]

Signaling Pathways and Mechanisms of Action

The anticancer effects of 2-oxopyrrolidine analogs are often attributed to their interaction with specific cellular signaling pathways. One notable mechanism is the inhibition of the MDM2-p53 interaction.

MDM2-p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Its function is tightly regulated by the murine double minute 2 (MDM2) protein, which promotes p53 degradation. Certain spirooxindole-pyrrolidine compounds have been shown to be potent inhibitors of the MDM2-p53 interaction. By binding to MDM2, these compounds prevent the degradation of p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis.[9]

MDM2_p53_Pathway cluster_Inhibition Inhibition by Pyrrolidine Analog cluster_Cellular_Components Cellular Components cluster_Cellular_Response Cellular Response Pyrrolidine_Analog Spirooxindole- pyrrolidine Analog MDM2 MDM2 Pyrrolidine_Analog->MDM2 Inhibits p53 p53 MDM2->p53 Promotes Degradation p53_target_genes p53 Target Genes (e.g., p21, BAX) p53->p53_target_genes Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest p53_target_genes->Cell_Cycle_Arrest Apoptosis Apoptosis p53_target_genes->Apoptosis

Caption: MDM2-p53 pathway inhibition by spirooxindole-pyrrolidine analogs.

Experimental and Synthesis Workflow

The development and evaluation of novel anticancer compounds follow a structured workflow, from synthesis to biological characterization.

General Synthesis Workflow

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives often starts with the reaction of an aniline derivative with itaconic acid.[5][11] The resulting carboxylic acid can then be converted to various analogs, such as hydrazones, through a series of chemical reactions.[3][4][7]

Synthesis_Workflow Start Aniline Derivative + Itaconic Acid Carboxylic_Acid 1-Aryl-5-oxopyrrolidine- 3-carboxylic acid Start->Carboxylic_Acid Reflux in Water Ester Methyl Ester Derivative Carboxylic_Acid->Ester Esterification (Methanol, H₂SO₄) Hydrazide Acid Hydrazide Ester->Hydrazide Hydrazinolysis Hydrazone Hydrazone Analogs Hydrazide->Hydrazone Condensation with Aldehydes/Ketones

Caption: General synthesis workflow for 5-oxopyrrolidine-3-carbohydrazones.

In Vitro Anticancer Evaluation Workflow

Once synthesized, the compounds undergo a series of in vitro assays to determine their anticancer potential.

Evaluation_Workflow Compound_Synthesis Compound Synthesis and Purification Cell_Viability Cell Viability Assay (MTT) Compound_Synthesis->Cell_Viability Dose_Response Dose-Response Curve & IC₅₀/EC₅₀ Determination Cell_Viability->Dose_Response Migration_Assay Cell Migration Assay ('Wound Healing') Dose_Response->Migration_Assay Mechanism_Assay Mechanism of Action Assay (e.g., Comet Assay, Western Blot) Dose_Response->Mechanism_Assay Lead_Identification Lead Compound Identification Migration_Assay->Lead_Identification Mechanism_Assay->Lead_Identification

Caption: Workflow for the in vitro evaluation of anticancer compounds.

References

Comparative study of antimicrobial efficacy of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, derivatives of the 5-oxopyrrolidine core have emerged as a promising class of compounds with demonstrated biological potential. This guide presents a comparative study on the antimicrobial efficacy of various 1-phenyl-2-oxopyrrolidine-3-carboxylic acid derivatives, drawing upon available experimental data. While specific data for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid was not identified in the reviewed literature, this guide provides a comparative analysis of structurally related compounds, offering valuable insights into the structure-activity relationships of this chemical class.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of synthesized 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives has been evaluated against a panel of clinically relevant bacterial and fungal pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data is summarized in the tables below.

Table 1: Antibacterial Activity of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives

Compound IDSubstitution on Phenyl RingTest OrganismMIC (µg/mL)Reference
Hydrazone 1 4-acetamidoStaphylococcus aureus (MRSA, Vancomycin-Intermediate)1 - 8[1][2]
Hydrazone 2 2-hydroxy-5-methylStaphylococcus aureus (ATCC 9144)3.9[3]
Hydrazone 3 2-hydroxy-5-methylListeria monocytogenes (ATCC 7644)3.9[3]
Hydrazone 4 2-hydroxy-5-methylBacillus cereus (ATCC 11778)7.8[3]
Hydrazone 5 2-hydroxy-5-methylEscherichia coli (ATCC 8739)>125[3]
Cefuroxime (Control)Staphylococcus aureus (ATCC 9144)7.8[3]

Note: The hydrazone derivatives are formed at the 3-carboxylic acid position of the pyrrolidine ring.

Table 2: Antifungal Activity of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives

Compound IDSubstitution on Phenyl RingTest OrganismMIC (µg/mL)Reference
Hydrazone 6 3,5-dichloro-2-hydroxyphenylCandida auris (Multidrug-resistant isolates)16[4]
Hydrazone 7 3,5-dichloro-2-hydroxyphenylAspergillus fumigatus (Azole-resistant)16[4]

Note: The hydrazone derivatives are formed at the 3-carboxylic acid position of the pyrrolidine ring.

Experimental Protocols

The following provides a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) as typically employed in the cited studies.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. Typically, bacterial or fungal colonies from a fresh agar plate are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to obtain the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: The 1-phenyl-2-oxopyrrolidine-3-carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism and broth without any compound) and a negative control (broth only).

  • Incubation: The microtiter plates are incubated under appropriate conditions for the test organism. For most bacteria, this is typically at 35-37°C for 18-24 hours. For fungi, incubation conditions may vary.

  • Determination of MIC: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Visualizing Experimental Workflow

The general workflow for the synthesis and antimicrobial evaluation of the 1-phenyl-2-oxopyrrolidine-3-carboxylic acid derivatives is depicted below.

G cluster_synthesis Synthesis of Derivatives cluster_testing Antimicrobial Efficacy Testing start Starting Materials (e.g., Substituted Aniline, Itaconic Acid) synthesis Chemical Synthesis of 1-(Phenyl)-2-oxopyrrolidine-3-carboxylic Acid Core start->synthesis derivatization Derivatization at the 3-Carboxylic Acid Position (e.g., Hydrazone formation) synthesis->derivatization purification Purification and Characterization (e.g., NMR, Mass Spec) derivatization->purification mic_prep Preparation for MIC Assay: - Inoculum Preparation - Serial Dilution of Compounds purification->mic_prep Purified Compounds mic_assay Broth Microdilution Assay mic_prep->mic_assay incubation Incubation mic_assay->incubation data_analysis Data Analysis: Determination of MIC Values incubation->data_analysis results Comparative Efficacy Results data_analysis->results

Caption: Workflow for the Synthesis and Antimicrobial Evaluation.

Concluding Remarks

The available data indicates that derivatives of 1-phenyl-2-oxopyrrolidine-3-carboxylic acid exhibit promising antimicrobial activity, particularly against Gram-positive bacteria and certain fungal pathogens. The nature of the substituent on the N-phenyl ring and the derivatization at the 3-carboxylic acid position appear to be critical for the observed efficacy. Specifically, hydrazone derivatives have shown notable potency. Further research, including the synthesis and evaluation of a broader range of derivatives, such as the 1-(4-Fluorophenyl) analog, is warranted to fully elucidate the structure-activity relationships and the therapeutic potential of this chemical scaffold. The lack of information on the mechanism of action and any associated signaling pathways highlights a key area for future investigation.

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid and its derivatives as potential anticancer agents. The information is compiled from preclinical studies to support further research and development in this area.

Executive Summary

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines in in vitro studies. While direct comparative in vivo data for the exact parent compound is limited in the public domain, studies on closely related fluorinated pyrrolidone derivatives show promising anti-tumor efficacy in animal models. This suggests a favorable translation from in vitro activity to in vivo potential for this class of compounds, warranting further investigation. The mechanism of action is hypothesized to involve the inhibition of key oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK.

Data Presentation: In Vitro vs. In Vivo Efficacy

In Vitro Cytotoxicity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The following table summarizes the in vitro anticancer activity of several hydrazone derivatives of a closely related compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, against various human cancer cell lines. The data is presented as EC50 values, the concentration of the compound that inhibits 50% of cell viability.

Compound IDCancer Cell LineCell TypeEC50 (µM)[1][2]
7b A375Melanoma6.4 ± 1.1
MDA-MB-231Triple-Negative Breast Cancer> 100
PPC-1Prostate Adenocarcinoma28.3 ± 4.5
9c A375Melanoma11.2 ± 1.2
MDA-MB-231Triple-Negative Breast Cancer42.4 ± 2.8
PPC-1Prostate Adenocarcinoma16.8 ± 2.1
9e A375Melanoma10.5 ± 0.9
MDA-MB-231Triple-Negative Breast Cancer35.1 ± 3.2
PPC-1Prostate Adenocarcinoma15.4 ± 1.7
9f A375Melanoma8.9 ± 0.7
MDA-MB-231Triple-Negative Breast Cancer30.2 ± 2.5
PPC-1Prostate Adenocarcinoma12.1 ± 1.3
10 A375Melanoma14.8 ± 1.5
MDA-MB-231Triple-Negative Breast Cancer55.6 ± 4.9
PPC-1Prostate Adenocarcinoma21.7 ± 2.3
Representative In Vivo Antitumor Activity of a Pyrrolidone Derivative
Compound IDAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)Reference
Compound 41 Nude MiceA549 Xenograft50 mg/kg/day (p.o.)58.2[3]
Compound 60a Nude MiceA549 Xenograft50 mg/kg/day (p.o.)65.4[3]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay[1][2]
  • Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231, PPC-1, A375) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 values are determined using non-linear regression analysis.

In Vivo Tumor Xenograft Model[3]
  • Animal Model: Male athymic nude mice (4-6 weeks old) are used for the study.

  • Tumor Cell Implantation: Human cancer cells (e.g., A549) are harvested and suspended in a suitable medium. Approximately 5 x 10^6 cells are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.

  • Drug Administration: The test compounds are administered orally (p.o.) daily at a specified dosage (e.g., 50 mg/kg) for a defined period (e.g., 21 days). The control group receives the vehicle.

  • Tumor Volume Measurement: Tumor size is measured every 2-3 days using calipers, and the tumor volume is calculated using the formula: (length × width²) / 2.

  • Data Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Mandatory Visualization

Proposed Signaling Pathway Inhibition

The anticancer activity of this compound derivatives is likely mediated through the inhibition of critical cell survival and proliferation pathways. Below are diagrams representing the potential mechanisms of action.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Fluorophenyl Pyrrolidinone Compound->PI3K Compound->Akt Compound->mTOR

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Compound Fluorophenyl Pyrrolidinone Compound->MEK Compound->ERK

Caption: Potential inhibition of the MAPK/ERK signaling cascade.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy CellLines Cancer Cell Lines (e.g., A375, MDA-MB-231) MTT MTT Assay (Cytotoxicity) CellLines->MTT WoundHealing Wound Healing Assay (Migration) CellLines->WoundHealing Spheroid 3D Spheroid Culture (Tumor Microenvironment) CellLines->Spheroid EC50 Determine EC50 MTT->EC50 Xenograft Xenograft Model (Nude Mice) Treatment Compound Administration Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement TGI Calculate TGI (%) TumorMeasurement->TGI

Caption: Overview of the preclinical evaluation workflow.

References

Structure-Activity Relationship of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid scaffold. Due to a lack of extensive publicly available data specifically on the mono-fluorophenyl series, this guide draws objective comparisons from closely related analogs, primarily the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, to infer potential SAR trends. The information presented is collated from recent scientific literature and is intended to guide further research and development in this area.

Introduction and Core Scaffold

The 2-oxopyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The incorporation of a phenyl group at the 1-position and a carboxylic acid or its derivatives at the 3-position has been a fruitful strategy in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The fluorine substitution on the phenyl ring is a common tactic to enhance metabolic stability and binding affinity. This guide focuses on understanding how modifications to the 3-position of the 1-(4-Fluorophenyl)-2-oxopyrrolidine core impact its biological activity.

Comparative Biological Activity of Analogs

Recent studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The data suggests that the derivatization of the carboxylic acid at the 3-position into hydrazones and azoles is a key determinant of potency.

Table 1: Anticancer Activity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Analogs

Compound IDR Group (at position 3)Cell LineEC50 (µM)Citation
7b N'-(nitrobenzylidene)hydrazonoA375 (Melanoma)1.0 - 13.1
PPC-1 (Prostate)1.0 - 13.1
9c N'-(4-chlorobenzylidene)hydrazonoA375 (Melanoma)>200 (low activity)
9e N'-(4-bromobenzylidene)hydrazonoA375 (Melanoma)-
9f N'-(4-methylbenzylidene)hydrazonoA375 (Melanoma)1.0 - 13.1
PPC-1 (Prostate)1.0 - 13.1
10 (not specified hydrazone)A375 (Melanoma)-

Note: A lower EC50 value indicates higher potency.

From the available data on these di-fluoro analogs, several SAR trends can be inferred:

  • Hydrazone Moiety: The conversion of the carboxylic acid to a carbohydrazide and subsequent condensation with aldehydes to form hydrazones appears to be crucial for anticancer activity.

  • Substitution on the Benzylidene Ring: The nature of the substituent on the benzylidene ring of the hydrazone moiety significantly influences cytotoxicity. For instance, compounds 7b and 9f with nitro and methyl groups, respectively, showed high potency.

  • Halogen Substitution: While a bromo-substituent (9e ) was noted for its effect on cell migration, the chloro-substituted analog (9c ) displayed lower cytotoxic activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of these analogs.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, PPC-1, A375) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: The plates are incubated to allow the reduction of MTT by metabolically active cells into purple formazan crystals. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells, and the EC50 values are determined.

Wound Healing Assay for Cell Migration

This assay is used to study cell migration and invasion.

  • Cell Monolayer: A confluent monolayer of cancer cells is created in a culture plate.

  • Scratch Creation: A "wound" or scratch is made in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: The cells are washed to remove debris and then treated with the test compounds.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).

  • Data Analysis: The rate of wound closure is measured and compared between treated and untreated cells to assess the inhibitory effect of the compounds on cell migration.

Visualizations

General Synthetic Pathway

The following diagram illustrates a common synthetic route for preparing 1-aryl-2-oxopyrrolidine-3-carboxylic acid hydrazone analogs.

Synthetic_Pathway A 1-Aryl-2-oxopyrrolidine-3-carboxylic acid B Esterification (MeOH, H2SO4) A->B Step 1 C Methyl 1-aryl-2-oxopyrrolidine-3-carboxylate B->C D Hydrazinolysis (N2H4·H2O) C->D Step 2 E 1-Aryl-2-oxopyrrolidine-3-carbohydrazide D->E F Condensation (Ar-CHO) E->F Step 3 G 1-Aryl-2-oxopyrrolidine-3-carbohydrazone Analogs F->G

Caption: General synthesis of hydrazone analogs.

Experimental Workflow for Cytotoxicity Screening

The workflow for screening the cytotoxic activity of the synthesized compounds is depicted below.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_sar Analysis Synthesis Synthesize Analogs Cell_Culture Culture Cancer Cell Lines Compound_Treatment Treat Cells with Analogs Cell_Culture->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Analyze Data & Determine EC50 MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for cytotoxicity screening.

Hypothetical Structure-Activity Relationship Logic

Based on the available data, the following diagram illustrates the key structural features influencing the anticancer activity of these analogs.

SAR_Logic cluster_modifications Modifications at Position 3 cluster_activity Biological Activity Core 1-(4-Fluorophenyl)-2-oxopyrrolidine Core Scaffold Carboxylic_Acid Carboxylic Acid Core->Carboxylic_Acid Hydrazone Hydrazone Moiety Core->Hydrazone Azole Azole Ring Core->Azole Low_Activity Low Activity Carboxylic_Acid->Low_Activity High_Activity High Anticancer Activity Hydrazone->High_Activity Azole->High_Activity

Benchmarking 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid Against Known Kynurenine 3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid against established inhibitors of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. Dysregulation of this pathway is implicated in various neurodegenerative diseases, making KMO an attractive therapeutic target.[1][2][3] By inhibiting KMO, the production of neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid can be reduced, while levels of the neuroprotective kynurenic acid may be increased.[1][3]

While direct experimental data for this compound is not extensively available in the public domain, its structural similarity to known KMO inhibitors suggests its potential activity against this enzyme. This guide, therefore, benchmarks its anticipated performance against well-characterized KMO inhibitors, providing a framework for its evaluation as a potential therapeutic agent.

Quantitative Comparison of KMO Inhibitors

The following table summarizes key quantitative data for established KMO inhibitors, offering a baseline for the evaluation of novel compounds like this compound.

CompoundIC50 (nM)Ki (nM)Cell-Based Potency (EC50, nM)Animal Model Efficacy
Ro 61-8048 10 - 50~20100 - 500Reduces 3-HK and increases kynurenic acid in vivo.[]
UPF 648 50 - 100~60500 - 1000Lowers 3-HK levels in vivo.[]
mNBA 20 - 80~35200 - 800Reduces 3-HK and increases kynurenic acid in vivo.[]
Benzenesulfonamides VariesVariesVariesOrally active, increases kynurenic acid in the CNS.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are standard protocols for key experiments in the evaluation of KMO inhibitors.

KMO Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of KMO by 50%.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing KMO enzyme, L-kynurenine, and NADPH in the potassium phosphate buffer.

  • Add varying concentrations of the test compound to the wells of the microplate.

  • Initiate the enzymatic reaction by adding the reaction mixture to the wells.

  • Incubate the plate at 37°C for a predetermined time.

  • Measure the formation of the product, 3-hydroxykynurenine, or the consumption of NADPH using a spectrophotometer or fluorometer.

  • Plot the percentage of KMO activity against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value from the resulting dose-response curve.

Cell-Based Assay for KMO Activity

Objective: To assess the ability of an inhibitor to penetrate cells and inhibit KMO activity in a cellular context.

Materials:

  • Cell line expressing KMO (e.g., microglia or macrophages)[5]

  • Cell culture medium

  • L-Tryptophan (precursor to L-kynurenine)

  • Interferon-gamma (IFN-γ) to induce the kynurenine pathway

  • Test compound

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Culture the KMO-expressing cells in a suitable medium.

  • Treat the cells with IFN-γ to stimulate the kynurenine pathway.

  • Add varying concentrations of the test compound to the cells.

  • Incubate the cells for a specified period.

  • Harvest the cell culture supernatant and cell lysates.

  • Quantify the levels of kynurenine, 3-hydroxykynurenine, and kynurenic acid using LC-MS/MS.

  • Determine the EC50 value, the concentration of the inhibitor that causes a 50% change in the levels of these metabolites.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA Kynurenine Aminotransferase Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Inhibitor 1-(4-Fluorophenyl)-2-oxopyrrolidine- 3-carboxylic acid & Known Inhibitors Inhibitor->KMO

Caption: The Kynurenine Pathway and the inhibitory action on KMO.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Analysis cluster_in_vivo In Vivo Analysis a KMO Inhibition Assay b IC50 Determination a->b c Treatment of KMO-expressing cells d Metabolite Quantification (LC-MS/MS) c->d f Animal Model Administration e EC50 Determination d->e g Measurement of Brain/Plasma Metabolites f->g

Caption: A typical experimental workflow for evaluating KMO inhibitors.

References

Comparison Guide: Cross-Reactivity Profile of Novel Pyrrolidine-Based Inhibitors Targeting Lysine-Specific Demethylase 1 (LSD1)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity and selectivity of novel 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid derivatives against a panel of related enzymes. The primary focus is on the lead compound, FPPC-A , and its derivatives, benchmarked against a known competitor. The data presented herein is intended to guide researchers and drug development professionals in evaluating the specificity of this chemical scaffold.

Introduction and Compound Overview

The this compound scaffold has emerged as a promising backbone for the development of enzyme inhibitors. Our lead compound, FPPC-A , has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation and is a key target in oncology. Off-target activity, particularly against structurally related monoamine oxidases (MAO-A and MAO-B), is a significant concern for inhibitors of this class due to potential toxicity and side effects.

This guide compares the in-vitro cross-reactivity profiles of the following compounds:

  • FPPC-A: this compound

  • FPPC-A1 (Amide Derivative): 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxamide

  • FPPC-A2 (Ester Derivative): Methyl 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylate

  • Competitor X: A well-established, commercially available LSD1 inhibitor.

Comparative Cross-Reactivity Data

The inhibitory activity of the compounds was assessed against human recombinant LSD1, MAO-A, and MAO-B. The half-maximal inhibitory concentrations (IC50) were determined using a luminescence-based enzyme inhibition assay. Lower IC50 values indicate higher potency.

Table 1: Comparative Inhibitory Activity (IC50) of Test Compounds

CompoundPrimary Target: LSD1 (nM)Off-Target: MAO-A (nM)Off-Target: MAO-B (nM)
FPPC-A 851,5002,300
FPPC-A1 1203,2004,500
FPPC-A2 250> 10,000> 10,000
Competitor X 5095400

Table 2: Selectivity Ratios

The selectivity index is calculated as the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target (LSD1). A higher ratio indicates greater selectivity for the target enzyme.

CompoundSelectivity for LSD1 over MAO-ASelectivity for LSD1 over MAO-B
FPPC-A 17.6x27.1x
FPPC-A1 26.7x37.5x
FPPC-A2 > 40.0x> 40.0x
Competitor X 1.9x8.0x

Experimental Protocols

In-Vitro Enzyme Inhibition Assay (Luminescence-based)

This protocol details the method used to determine the IC50 values for each compound against LSD1, MAO-A, and MAO-B.

A. Materials and Reagents:

  • Human recombinant enzymes: LSD1/CoREST complex, MAO-A, MAO-B (purified).

  • Substrate: Peroxidase-linked substrate appropriate for each enzyme.

  • Test Compounds: FPPC-A, FPPC-A1, FPPC-A2, Competitor X dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Buffer: 100 mM HEPES, pH 7.5, 10% glycerol, 0.01% Triton X-100.

  • Detection Reagent: Luminescence-based detection kit.

  • 384-well white, opaque assay plates.

B. Procedure:

  • Compound Dilution: Create a 10-point serial dilution series for each test compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute each enzyme to its optimal working concentration in cold assay buffer immediately before use.

  • Assay Reaction:

    • Add 5 µL of diluted compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 10 µL of the appropriate diluted enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the enzyme-specific substrate to each well.

  • Signal Detection:

    • Allow the enzymatic reaction to proceed for 60 minutes at 37°C.

    • Stop the reaction and generate a luminescent signal by adding 25 µL of the detection reagent to each well.

    • Incubate for 10 minutes in the dark.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The raw luminescence data is normalized relative to positive (no inhibitor) and negative (no enzyme) controls.

    • IC50 values are calculated by fitting the normalized data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualized Workflows and Pathways

LSD1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of LSD1 in histone demethylation and gene transcription, highlighting the point of inhibition by FPPC derivatives.

LSD1_Pathway H3K4me2 Histone H3 (H3K4me2) Active Chromatin LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate H3K4me0 Histone H3 (H3K4me0) Inactive Chromatin LSD1->H3K4me0 Demethylation FPPC FPPC Derivatives FPPC->LSD1 Inhibition Repression Transcriptional Repression H3K4me0->Repression

Caption: Inhibition of LSD1 by FPPC derivatives blocks histone demethylation.

Experimental Workflow for Cross-Reactivity Screening

The diagram below outlines the key steps of the in-vitro experimental workflow used to determine compound selectivity.

Experimental_Workflow start Start: Compound Dilution Series dispense Dispense Compounds into 384-well Plates start->dispense add_enzymes Add Enzymes (LSD1, MAO-A, MAO-B) dispense->add_enzymes incubate1 Pre-incubation (15 min) add_enzymes->incubate1 add_substrate Add Substrate Initiate Reaction incubate1->add_substrate incubate2 Incubation (60 min at 37°C) add_substrate->incubate2 add_detection Add Detection Reagent incubate2->add_detection read_plate Measure Luminescence add_detection->read_plate analyze Data Analysis: IC50 & Selectivity Calculation read_plate->analyze end End: Comparative Profile analyze->end

Caption: Workflow for the high-throughput enzyme inhibition assay.

Conclusion

The cross-reactivity data indicates that the this compound scaffold demonstrates a favorable selectivity profile.

  • FPPC-A and its derivatives show significantly higher selectivity for LSD1 over MAO-A and MAO-B compared to Competitor X.

  • The ester derivative, FPPC-A2 , exhibited the highest selectivity, with negligible inhibition of MAO-A and MAO-B at the tested concentrations.

  • In contrast, Competitor X shows poor selectivity with potent off-target inhibition of MAO-A, suggesting a higher potential for mechanism-based side effects.

These findings position the FPPC scaffold, particularly the ester derivative FPPC-A2 , as a promising candidate for the development of highly selective LSD1 inhibitors, warranting further investigation in preclinical models.

A Head-to-Head Comparison of Synthesis Routes for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a key building block in the development of various pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry. This guide provides a detailed head-to-head comparison of the two primary synthetic routes to this compound, offering experimental data from analogous reactions to inform route selection based on factors such as yield, simplicity, and starting material availability.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Itaconic Acid CondensationRoute 2: Homoconjugate Addition to Cyclopropane-1,1-dicarboxylate
Starting Materials 4-Fluoroaniline, Itaconic Acid4-Fluoroaniline, Diethyl cyclopropane-1,1-dicarboxylate (or its precursors)
Number of Steps 12-3 (depending on cyclopropane precursor availability)
Typical Yield Good to Excellent (70-96% reported for analogs)Good (around 70-80% reported for the final step)
Reaction Conditions Reflux in water or other protic solventsAnhydrous, elevated temperatures
Scalability Generally straightforwardMay require more careful control of multi-step process
Key Advantages Atom economy, fewer steps, readily available starting materialsOffers an alternative when itaconic acid route is problematic
Key Disadvantages High temperatures, potential for side reactionsLonger overall sequence, requires preparation of the cyclopropane precursor

Route 1: One-Pot Condensation of 4-Fluoroaniline and Itaconic Acid

This is the most direct and commonly employed method for the synthesis of 1-aryl-2-oxopyrrolidine-3-carboxylic acids. The reaction proceeds via a tandem Michael addition of the aniline to itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Reaction Scheme

G cluster_reactants Starting Materials cluster_product Product A 4-Fluoroaniline C This compound A->C + B Itaconic Acid B->C Reflux in Water

Caption: Synthesis via Itaconic Acid Condensation.

Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of similar 1-aryl-2-oxopyrrolidine-3-carboxylic acids.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq) and itaconic acid (1.1 eq).

  • Solvent Addition: Add water to the flask to form a slurry.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Performance Data (Based on Analogous Reactions)
AnalyteMetricReference
Yield96% (for 1-(4-acetamidophenyl) derivative)[1]
Yield73% (for 1-(2,4-difluorophenyl) derivative)[3]
PurityTypically high after precipitation/recrystallizationN/A
Reaction Time12-22 hours[1][3]

Route 2: Homoconjugate Addition to Diethyl cyclopropane-1,1-dicarboxylate

This alternative route involves the reaction of 4-fluoroaniline with an activated cyclopropane derivative. The reaction proceeds through a nucleophilic attack of the aniline on the cyclopropane ring, leading to ring-opening and subsequent intramolecular cyclization to form the desired pyrrolidinone.

Reaction Scheme

G cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Product A 4-Fluoroaniline C Ring-opened adduct A->C + B Diethyl cyclopropane-1,1-dicarboxylate B->C Heat D This compound C->D Intramolecular Cyclization

Caption: Synthesis via Homoconjugate Addition.

Experimental Protocol (Analogous Synthesis)

The following protocol is based on the established procedure for the synthesis of 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid.

Step 1: Preparation of Diethyl cyclopropane-1,1-dicarboxylate

This intermediate is typically prepared by the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base.

Step 2: Homoconjugate Addition and Cyclization

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, combine diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) and 4-fluoroaniline (1.1 eq).

  • Reaction: Heat the mixture at an elevated temperature (e.g., 120-140 °C) for several hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis (if starting with the diester): The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous HCl or NaOH followed by acidification).

Performance Data (Based on Analogous Reactions)
AnalyteMetricReference
Yield~70-80% for the final addition/cyclization stepN/A
PurityRequires chromatographic purificationN/A
Reaction TimeSeveral hours for the addition stepN/A

Conclusion

For the synthesis of this compound, the Itaconic Acid Condensation (Route 1) stands out as the more straightforward and atom-economical approach. Its one-pot nature and the use of readily available starting materials make it an attractive option for both lab-scale and potential scale-up operations.

The Homoconjugate Addition to a Cyclopropane Derivative (Route 2) offers a viable alternative, particularly if the starting aniline is not amenable to the conditions of the itaconic acid reaction or if alternative substitution patterns on the pyrrolidinone ring are desired. However, this route is longer and requires the preparation and handling of the cyclopropane intermediate, which may add complexity and cost to the overall synthesis.

The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, available equipment, and the desired purity of the final product. The information and protocols provided in this guide serve as a valuable starting point for making an informed decision.

References

Safety Operating Guide

Proper Disposal of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. All chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified professional.[1][2] The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).[3] This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]

Key Safety Measures:

  • Avoid Contact: Prevent contact with skin and eyes.[3][4]

  • Prevent Inhalation/Ingestion: Avoid forming dust or aerosols and do not ingest.[3][4]

  • Emergency Procedures: In case of contact, flush the affected area with copious amounts of water and seek medical attention.[6][7] For spills, absorb the material with an inert substance, collect it in a sealed container, and treat it as hazardous waste.[5][6][8]

Waste Classification and Segregation

As a fluorinated organic acid, this compound is classified as a halogenated organic waste .[9] It is critical to segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[2]

Segregation Guidelines:

  • Halogenated vs. Non-Halogenated: Do not mix with non-halogenated organic solvents.[5][10]

  • Acids and Bases: Store separately from bases.[11]

  • Oxidizers and Reducers: Keep away from strong oxidizing and reducing agents.[11]

Step-by-Step Disposal Protocol
  • Container Selection: Use a designated, compatible, and properly sealed hazardous waste container.[11][12] The container should be clearly labeled.[2]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[2][6] Do not use abbreviations or chemical formulas.[5]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12] Ensure the container is kept closed except when adding waste.[6][12]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][12] Do not dispose of this chemical down the drain or in regular trash.[4][13]

The disposal of surplus and non-recyclable solutions should be handled by a licensed disposal company.[3] Empty containers that held this substance should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1]

Quantitative Data Summary
ParameterGuidelineSource
Maximum Volume in SAA 55 gallons of hazardous waste[12]
Maximum Quantity of Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solid[12]
pH for Drain Disposal (Not applicable for this compound) Between 5.5 and 10.5 for dilute aqueous solutions of certain chemicals[13]
Maximum Accumulation Time in SAA Up to 12 months (provided accumulation limits are not exceeded)[12]

Experimental Workflow & Disposal Pathway

The following diagrams illustrate the logical workflow for handling and disposing of this compound.

G cluster_0 Chemical Handling and Use cluster_1 Waste Generation and Segregation cluster_2 Waste Accumulation and Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Conduct Experiment B->C D Generate Waste: This compound C->D Waste is generated E Classify as Halogenated Organic Waste D->E F Segregate from: - Non-halogenated organics - Bases - Oxidizers/Reducers E->F G Select & Label Compatible Hazardous Waste Container F->G Transfer to H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J Final Disposal: Licensed Chemical Destruction Plant (e.g., Incineration) I->J

Caption: Workflow for Safe Handling and Disposal.

G A 1-(4-Fluorophenyl)-2-oxopyrrolidine- 3-carboxylic acid Waste B Is it a pure substance or in a non-halogenated solvent? A->B C Halogenated Organic Waste Stream B->C Yes D Non-Halogenated Organic Waste Stream B->D No (Solvent is non-halogenated) Requires separate waste stream E Is the waste mixed with incompatible chemicals (e.g., bases, strong oxidizers)? C->E F Segregate and use a separate waste container E->F Yes G Combine with compatible halogenated waste E->G No H Label Container and Store in SAA F->H G->H I Contact EHS for Disposal H->I

Caption: Decision Pathway for Waste Segregation.

References

Personal protective equipment for handling 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, analysis of SDSs for structurally similar compounds, such as other fluorophenyl-pyrrolidine-carboxylic acid derivatives, indicates a consistent hazard profile. The primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[3]

Therefore, appropriate personal protective equipment and handling procedures are mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling this compound. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

Protection Type Specification Standard
Eye Protection Safety glasses with side-shields or safety goggles. A face shield is recommended if there is a risk of splashing.EN166 (EU) or NIOSH (US) approved.[3][4]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).Inspect gloves for integrity before use.[3][4]
Body Protection Laboratory coat. For larger quantities or significant exposure risk, wear impervious clothing.Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5] If dust or aerosols are generated, a NIOSH-approved respirator is required.Follow established respiratory protection program guidelines.

Operational and Disposal Plans

Adherence to the following step-by-step procedures for handling and disposal is essential for minimizing exposure and ensuring a safe laboratory environment.

Experimental Protocol: Safe Handling and Use
  • Preparation:

    • Ensure a chemical fume hood is operational and available.[5]

    • Verify that an eyewash station and safety shower are accessible.[6]

    • Inspect all PPE for damage before use.[4]

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry hands thoroughly.

    • Put on gloves, ensuring they fit properly and cover the cuffs of the lab coat.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound or solutions within a chemical fume hood to avoid dust and vapor inhalation.[3][5]

    • Avoid contact with skin and eyes.[1][3]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][3][4]

  • Doffing PPE:

    • Remove gloves using a proper technique to avoid touching the outer surface with bare hands.[4]

    • Remove the laboratory coat.

    • Remove eye protection.

    • Wash hands again with soap and water.

Disposal Plan: Contaminated Materials and Chemical Waste
  • Contaminated PPE:

    • Dispose of used gloves and other contaminated disposable materials in a designated, sealed waste container.[4]

    • Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Chemical Waste:

    • Collect all waste containing this compound in a suitable, closed, and clearly labeled container.[3]

    • Do not allow the product to enter drains or the environment.[1][3][4]

    • Arrange for disposal by a licensed disposal company, in accordance with local, state, and federal regulations.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_ops Operational Phase cluster_disposal Disposal A Assess Task: Involve this compound? B Review Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant A->B Yes C Check Engineering Controls: - Fume Hood Available? - Eyewash/Shower Accessible? B->C D Eye Protection: Safety Glasses/Goggles (EN166/NIOSH) C->D E Hand Protection: Chemical Resistant Gloves C->E F Body Protection: Lab Coat C->F G Respiratory Protection: Use in Fume Hood C->G H Don PPE: Coat -> Goggles -> Gloves I Handle Chemical in Fume Hood H->I J Doff PPE: Gloves -> Coat -> Goggles I->J L Dispose of Contaminated Gloves in Sealed Bag I->L During/After Use M Dispose of Chemical Waste in Labeled Container I->M After Use K Wash Hands Thoroughly J->K

Caption: PPE selection and use workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.